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  • Product: 4-Amino-3-bromo-5-nitrobenzonitrile
  • CAS: 1239720-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Functional Group Reactivity of 4-Amino-3-bromo-5-nitrobenzonitrile

The following technical guide details the functional group reactivity of 4-Amino-3-bromo-5-nitrobenzonitrile , a high-value "dense" scaffold used in the synthesis of kinase inhibitors and polyfunctional heterocycles. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional group reactivity of 4-Amino-3-bromo-5-nitrobenzonitrile , a high-value "dense" scaffold used in the synthesis of kinase inhibitors and polyfunctional heterocycles.

[1]

Executive Summary

4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) represents a privileged "push-pull" aromatic scaffold.[1] Its utility stems from the orthogonal reactivity of its four functional groups, allowing for sequential, regioselective functionalization. It is primarily employed as a precursor for benzimidazoles , quinoxalines , and biaryl systems in medicinal chemistry.

This guide analyzes the molecule's electronic structure and provides validated protocols for its three primary reactivity modes: Pd-catalyzed cross-coupling , nitro reduction/cyclization , and nitrile transformation .

Structural & Electronic Analysis

The molecule is a substituted aniline where the electron-donating amino group (


) is flanked by two electron-withdrawing groups (EWGs) and a halogen.[1]
  • Position 1 (

    
    ):  Strong EWG (meta-directing).[1] Provides a handle for hydrolysis or tetrazole formation.[1]
    
  • Position 3 (

    
    ):  Halogen handle.[1][2][3] Located meta to both strong EWGs (
    
    
    
    and
    
    
    ) but ortho to the electron-donating
    
    
    .[1] This unique positioning makes the C-Br bond resistant to classical
    
    
    (Nucleophilic Aromatic Substitution) but highly active for Palladium-catalyzed oxidative addition.[1]
  • Position 4 (

    
    ):  Strong EDG.[1] It deactivates the ring toward nucleophilic attack but provides the nucleophile necessary for cyclization.
    
  • Position 5 (

    
    ):  Strong EWG.[1] Ortho to the amine, establishing the "ortho-nitroaniline" motif essential for benzimidazole synthesis.[1]
    
Electronic Push-Pull Diagram

The following diagram illustrates the electronic vectors and steric environment governing reactivity.

G Core 4-Amino-3-bromo-5-nitrobenzonitrile (Core Scaffold) Br 3-Bromo (C-Br) Reactivity: Pd-Coupling (S_NAr Deactivated) Core->Br Site A: Cross-Coupling NO2 5-Nitro (NO2) Reactivity: Reduction to NH2 (Benzimidazole Precursor) Core->NO2 Site B: Cyclization NH2 4-Amino (NH2) Reactivity: Nucleophile (Directing Group) Core->NH2 Site C: N-Alkylation CN 1-Cyano (CN) Reactivity: Hydrolysis/Click (Solubility/Binding) Core->CN Site D: Tetrazole NH2->Br Ortho-Effect: Facilitates Pd-Insertion NH2->NO2 Ortho-Effect: Enables Ring Closure

Figure 1: Functional group topology and reactivity vectors. The ortho-relationships (NH2-Br and NH2-NO2) dictate the primary synthetic utility.[1]

Primary Reactivity: The C-Br Handle (Suzuki-Miyaura Coupling)[1]

The C-Br bond at position 3 is the most versatile entry point.[1] Despite the presence of a free amine, Suzuki-Miyaura coupling can be performed directly without protection, provided the correct base and ligand are chosen to prevent catalyst poisoning by the amine.

Mechanistic Insight

The electron-deficient nature of the ring (due to


 and 

) facilitates the oxidative addition of Pd(0) into the C-Br bond.[1] However, the free

can coordinate to Palladium.[1] Using a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) or a bidentate ligand (dppf) prevents this coordination.[1]
Validated Protocol: Direct Arylation

Objective: Coupling with Phenylboronic acid to form a biaryl system.[1]

  • Reagents:

    • Substrate: 4-Amino-3-bromo-5-nitrobenzonitrile (1.0 eq)[1]

    • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2M aqueous solution, 3.0 eq)[1]
      
    • Solvent: 1,4-Dioxane (degassed)[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.[1]
      
    • Add degassed Dioxane and aqueous

      
      .[1]
      
    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][4][5]

    • Note: The reaction mixture will turn black upon completion (Pd precipitation).[1]

  • Purification:

    • Dilute with EtOAc, wash with water/brine.

    • The product usually precipitates or crystallizes upon cooling due to the rigid biaryl structure.

Why this works: The use of a biphasic system (Dioxane/Water) and an inorganic base (


) ensures that the acidic proton of the aniline does not interfere, while 

is robust enough to tolerate the nitro group.

Secondary Reactivity: Ortho-Diamine Formation (Benzimidazole Synthesis)[1]

The combination of the 4-amino and 5-nitro groups allows for the construction of benzimidazoles. The critical challenge here is chemoselectivity : reducing the nitro group (


) to an amine (

) without dehalogenating the bromine atom (hydrodehalogenation).[1]
The Chemoselectivity Problem
  • Avoid: Catalytic Hydrogenation (

    
    , Pd/C). This often cleaves the C-Br bond, yielding the des-bromo product.[1]
    
  • Select: Dissolving Metal Reductions (Fe, Zn, or SnCl2).[1]

Validated Protocol: Fe-Mediated Reduction & Cyclization

Objective: Synthesis of 7-bromo-2-substituted-benzimidazole-5-carbonitrile.

  • Step 1: Nitro Reduction (Bechamp Conditions)

    • Reagents: Substrate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (

      
      , 5.0 eq).[1]
      
    • Solvent: Ethanol/Water (4:1).[1]

    • Procedure: Reflux at 80°C for 2 hours. The neutral pH of

      
       prevents hydrolysis of the nitrile.
      
    • Workup: Filter hot through Celite to remove iron oxides.[1] Concentrate to obtain 3-bromo-4,5-diaminobenzonitrile .

  • Step 2: Cyclization (One-Pot Variant)

    • React the crude diamine with an aldehyde (R-CHO) in the presence of

      
       (oxidant) in DMF at 100°C.
      
    • Alternatively, react with a carboxylic acid in Polyphosphoric Acid (PPA) if the nitrile can withstand acidic hydrolysis (risk: nitrile

      
       amide).[1]
      

Data Summary: Reduction Methods

MethodReagentsOutcomeRisk Level
Catalytic Hydrogenation

, Pd/C, MeOH
Des-bromo product (High impurity)High
Stannous Chloride

, HCl
Product + Hydrolysis of CNMedium
Iron Powder Fe,

, EtOH
Clean Product (Retention of Br/CN) Low (Recommended)
Sodium Dithionite

, THF/H2O
Clean Product, difficult workupLow

Tertiary Reactivity: Nitrile & Amine Modifications[1]

Nitrile Transformations

The nitrile at position 1 is deactivated by the electron-donating amino group at position 4 (para), making it less susceptible to nucleophilic attack than a typical electron-deficient benzonitrile.[1]

  • Hydrolysis: Requires harsh conditions (conc.[1]

    
     or NaOH/H2O2).[1]
    
  • Tetrazole Formation: Reaction with Sodium Azide (

    
    ) and Ammonium Chloride in DMF at 110°C yields the 5-substituted tetrazole.[1] This is common in bioisostere development for carboxylic acids.[1]
    
Sandmeyer Reaction (Amine Replacement)

The 4-amino group can be diazotized (


) to form a diazonium salt.[1]
  • Substitution: The diazonium group can be replaced by

    
    , 
    
    
    
    , or
    
    
    .[1]
  • Caution: The diazonium intermediate is destabilized by the adjacent steric bulk of the bromine and the electron-withdrawing nature of the nitro group. Diazotization must be performed at strictly controlled temperatures (0–5°C) in concentrated acid.[1]

Comprehensive Workflow Diagram

The following flowchart visualizes the divergent synthesis pathways starting from the core scaffold.

Workflow Start 4-Amino-3-bromo- 5-nitrobenzonitrile Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A: C-Br Funct. Reduction Fe/NH4Cl Reduction (Chemoselective) Start->Reduction Path B: NO2 Reduct. Azide NaN3 / DMF (Cycloaddition) Start->Azide Path C: CN Click Biaryl 4-Amino-3-aryl- 5-nitrobenzonitrile Suzuki->Biaryl Diamine 3-Bromo-4,5- diaminobenzonitrile Reduction->Diamine Benzimidazole 7-Bromo-benzimidazole- 5-carbonitrile Diamine->Benzimidazole R-CHO / Cyclization Tetrazole Tetrazole Derivative Azide->Tetrazole

Figure 2: Divergent synthetic pathways.[1] Path B (Reduction) is the most common route for generating bicyclic heterocycles.[1]

References

  • Synthesis of 4-amino-3-nitrobenzonitrile (Precursor Protocol)

    • Source: PrepChem.com.[1] "Synthesis of 4-amino-3-nitrobenzonitrile."

    • URL:[Link]

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Haloanilines

    • Source: National Institutes of Health (NIH) / PubMed Central.[1] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][6]

    • URL:[Link]

  • Benzimidazole Synthesis via Fe-Medi

    • Source: Organic Chemistry Portal.[1] "Benzimidazole Synthesis - Recent Literature."

    • URL:[Link][1]

  • Compound Safety & GHS Classific

    • Source: PubChem (National Library of Medicine).[1] "4-Amino-3-bromo-5-nitrobenzonitrile."[1][4][7]

    • URL:[Link][1]

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of 4-Amino-3-bromo-5-nitrobenzonitrile

Executive Summary 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and advanced dye precursors.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and advanced dye precursors.[1][2][3] Its solubility profile is governed by a complex interplay between strong electron-withdrawing groups (nitro, cyano, bromo) and a hydrogen-bond donating amino group.

This guide provides a comprehensive solubility landscape derived from physicochemical modeling and structural analog analysis (proxy data), alongside a rigorous experimental protocol for precise solubility determination in drug development workflows.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

Understanding the solubility of this compound requires analyzing its functional groups, which create competing polarity vectors.

PropertyData
CAS Number 1239720-33-2
IUPAC Name 4-Amino-3-bromo-5-nitrobenzonitrile
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Physical State Solid (Yellow to Orange crystalline powder)
XLogP3 (Predicted) ~1.8 – 2.1
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 4 (Nitro, Cyano groups)
Structural Solubility Analysis
  • Hydrophobicity (The "Insoluble" Factor): The aromatic ring and the bromine atom contribute significantly to lipophilicity. The calculated LogP (~2.[3][4]0) indicates a preference for organic phases over aqueous media.

  • Polarity (The "Soluble" Factor): The nitro (

    
    ) and cyano (
    
    
    
    ) groups are strong dipoles. While they increase polarity, they do not sufficiently counteract the hydrophobic core to permit water solubility.
  • Crystal Lattice Energy: The push-pull electronic nature (amino donor vs. nitro/cyano acceptors) likely creates strong intermolecular charge-transfer complexes, increasing lattice energy and reducing solubility in non-polar solvents like hexane.

Solubility Landscape

As specific quantitative solubility data (mg/mL) for this exact CAS is not standardized in public pharmacopeias, the following data is derived from structural analogs (e.g., 4-amino-3-nitrobenzonitrile) and computational modeling.

Predicted Solubility Classes
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)High lattice energy and lack of sufficient hydrophilic surface area.
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Polar Protic Ethanol, MethanolModerate (1–10 mg/mL)Soluble at elevated temperatures; often used for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate to Good Good solvation of the aromatic core; useful for extraction.
Non-Polar Hexane, HeptaneInsoluble Lack of polarity to interact with nitro/cyano dipoles.
Ethers Diethyl Ether, THFLow to Moderate THF is superior to ether due to better H-bond acceptance from the amino group.
Solvent Selection Decision Tree

SolubilityLogic Start Solvent Selection for 4-Amino-3-bromo-5-nitrobenzonitrile Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Recrystallization Goal->Purification Purification Workup Extraction/Workup Goal->Workup Isolation DMSO DMSO/DMF (Recommended) Reaction->DMSO High Solubility High Boiling Pt Reaction->DMF High Solubility Ethanol Ethanol (Hot) Purification->Ethanol Moderate Sol. (Temp Dependent) EtOH_Water EtOH : H2O (9:1) Purification->EtOH_Water Anti-solvent Precipitation DCM Dichloromethane Workup->DCM Good Sol. Immiscible w/ Water EtOAc Ethyl Acetate Workup->EtOAc Moderate Sol.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols for Solubility Determination

For regulatory filing or precise process chemistry, you must generate empirical data. Do not rely on visual estimation.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility saturation point.

  • Preparation: Weigh approximately 50 mg of 4-Amino-3-bromo-5-nitrobenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Agitation: Place the vial on an orbital shaker or magnetic stirrer. Incubate at 25°C ± 1°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC.

Protocol B: HPLC Quantification Method

This method is self-validating for nitro-aromatic impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 350 nm (Nitro group specific)
Retention Time Expect elution around 6.5–7.5 min (Hydrophobic)

Applications & Process Implications

Recrystallization Strategy

The most critical application of solubility data is purification.

  • Primary Solvent: Ethanol or Methanol (dissolves the compound at reflux, ~70–80°C).

  • Anti-Solvent: Water.

  • Procedure: Dissolve crude material in minimal boiling ethanol. Slowly add warm water until slight turbidity persists. Clarify with a drop of ethanol, then cool slowly to 4°C. This exploits the steep solubility curve in alcohols.

Reaction Solvent Choice

For nucleophilic aromatic substitution (SNAr) or reduction reactions:

  • Use DMSO or DMF: These solvents ensure the reagent is fully dissolved, preventing "hot spots" or heterogeneous reaction kinetics which can lead to by-products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Foundational

"4-Amino-3-bromo-5-nitrobenzonitrile" potential research applications

Technical Whitepaper: Strategic Utilization of 4-Amino-3-bromo-5-nitrobenzonitrile in Heterocyclic Drug Design Executive Summary & Chemical Profile 4-Amino-3-bromo-5-nitrobenzonitrile represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 4-Amino-3-bromo-5-nitrobenzonitrile in Heterocyclic Drug Design

Executive Summary & Chemical Profile

4-Amino-3-bromo-5-nitrobenzonitrile represents a "privileged scaffold" in medicinal chemistry—a molecular architecture statistically over-represented in bioactive compounds. Its value lies in its dense functionalization: a benzene ring equipped with four distinct reactive handles (Cyano, Bromo, Amino, Nitro) arranged in a specific 3,4,5-substitution pattern.

This configuration allows for orthogonal diversification , meaning researchers can selectively modify one site without affecting the others. This guide details the technical workflows for converting this intermediate into high-value heterocyclic cores, specifically benzimidazoles and quinazolines , which are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Physicochemical Matrix
PropertyValueImplication for Synthesis
Molecular Formula C₇H₄BrN₃O₂High nitrogen content; favorable for H-bond donor/acceptor interactions.
Molecular Weight 242.03 g/mol Low MW allows significant "growth" room for Lipinski's Rule of 5 compliance.
Electronic State Electron-DeficientThe ring is deactivated by -NO₂ and -CN, making the -NH₂ less nucleophilic but the ring susceptible to SnAr if activated.
Solubility Low (Water), High (DMSO, DMF)Reactions typically require polar aprotic solvents.
Hazards Acute Tox (Oral/Dermal), IrritantCritical: Nitro-aromatics carry energetic risks; nitriles release cyanide upon metabolic/chemical hydrolysis.

Structural Analysis & Reactivity Logic

The utility of this compound is defined by its "Push-Pull" electronic system. The electron-withdrawing Nitro (-NO₂) and Cyano (-CN) groups pull density from the ring, while the Amino (-NH₂) group pushes density back.

  • Site 1 (C-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the presence of the ortho-nitro group can accelerate nucleophilic aromatic substitution (SnAr) under specific forcing conditions.

  • Site 2 (C-NO₂): The "Masked" Amine. Reduction yields a vicinal diamine (3,4-diamino system), the precursor to benzimidazoles.[1]

  • Site 3 (C-CN): A gateway to heterocycles (tetrazoles, triazines) or hydrolysis to amides/acids.

  • Site 4 (C-NH₂): The anchor for condensation reactions.

Visualizing the Reactivity Map

ReactivityMap Core 4-Amino-3-bromo- 5-nitrobenzonitrile Br C-3 Bromine (Suzuki/Sonogashira Coupling) Core->Br Pd-Catalysis NO2 C-5 Nitro (Reduction to Diamine) Core->NO2 Fe/NH4Cl Red. CN C-1 Cyano (Hydrolysis/Cyclization) Core->CN Acid/Base NH2 C-4 Amine (N-Alkylation/Acylation) Core->NH2 Electrophiles Biaryl Biaryl Scaffolds (Kinase Inhibitors) Br->Biaryl Benzimidazole Benzimidazoles (Antivirals/Oncology) NO2->Benzimidazole

Figure 1: Orthogonal reactivity map demonstrating the four distinct chemical pathways available from the core scaffold.

Primary Application: Benzimidazole Synthesis Protocol

The most high-value application of this intermediate is the synthesis of 7-bromo-substituted benzimidazoles . This core mimics the adenine binding pocket of ATP, making it a staple in kinase inhibitor design.

The Challenge: Selective Reduction

Standard catalytic hydrogenation (H₂/Pd-C) poses a risk: Hydrodehalogenation . The palladium catalyst may strip the Bromine atom off the ring before reducing the Nitro group. To preserve the Bromine handle for later diversification, we employ a chemoselective chemical reduction.

Step-by-Step Protocol

Phase A: Chemoselective Nitro Reduction Objective: Convert -NO₂ to -NH₂ without debromination.

  • Reagents: Iron powder (Fe, 5 equiv), Ammonium Chloride (NH₄Cl, 5 equiv).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve 4-Amino-3-bromo-5-nitrobenzonitrile in EtOH/H₂O.

    • Add NH₄Cl and heat to 60°C.

    • Add Iron powder portion-wise (exothermic).

    • Reflux for 2 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane).[2]

    • Checkpoint: The yellow starting material should fade to a pale/colorless diamine solution.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Product: 3,4-Diamino-5-bromobenzonitrile .

Phase B: Cyclization to Benzimidazole Objective: Form the imidazole ring using an aldehyde (R-CHO).

  • Reagents: Aryl Aldehyde (1.1 equiv), Sodium Metabisulfite (Na₂S₂O₅, oxidant).

  • Solvent: DMF or DMSO.

  • Procedure:

    • Dissolve the diamine from Phase A in DMF.

    • Add the aldehyde and Na₂S₂O₅.

    • Heat to 100°C for 4-6 hours.

  • Mechanism: The diamine condenses with the aldehyde to form a Schiff base, which cyclizes. The oxidative conditions (Na₂S₂O₅ or air) aromatize the ring to the benzimidazole.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_warning Critical Control Point Start Start: 4-Amino-3-bromo- 5-nitrobenzonitrile Step1 Step 1: Selective Reduction (Fe / NH4Cl / EtOH) Start->Step1 Preserves Br Inter Intermediate: 3,4-Diamino-5-bromobenzonitrile Step1->Inter Yield >85% Step2 Step 2: Oxidative Cyclization (R-CHO / Na2S2O5 / DMF) Inter->Step2 Imidazole Formation Final Target: 2-Substituted-7-bromo- 6-cyanobenzimidazole Step2->Final Kinase Scaffold

Figure 2: Step-wise synthesis of the benzimidazole core, highlighting the critical reduction step to prevent debromination.

Advanced Application: Suzuki-Miyaura Diversification

Once the benzimidazole core is formed, the Bromine atom (originally at position 3 of the benzene ring, now position 7 of the benzimidazole) remains available. This is the "Diversification Point."

  • Why wait? Performing Suzuki coupling after cyclization is often preferred because the bulky reagents used in coupling might sterically hinder the cyclization step if done earlier.

  • Protocol:

    • Catalyst: Pd(dppf)Cl₂ (robust for aryl bromides).

    • Base: K₂CO₃.[3]

    • Partner: Aryl-Boronic Acid.

    • Result: A library of biaryl-benzimidazoles, a structural motif seen in drugs like Idelalisib (though different substitution) and various experimental TRK inhibitors.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the safety protocols required for this specific chemotype:

  • Nitro-Aromatic Energetics: Although the bromine atom adds mass (desensitizing), nitro compounds can decompose exothermically. Do not heat the dry solid above 150°C.

  • Cyanide Risk: While the nitrile group is stable under neutral conditions, strong acidic hydrolysis or combustion can release HCN gas. Work in a well-ventilated fume hood.

  • Skin Permeability: Anilines (amino-benzenes) are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

References

  • PubChem. (2025).[4] 4-Amino-3-bromo-5-nitrobenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Benzimidazole Synthesis: Recent Advances and Protocols. [Link]

  • National Institutes of Health (PMC). (2023). Functionalization of Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling. [Link]

Sources

Exploratory

Technical Guide: 4-Amino-3-bromo-5-nitrobenzonitrile in Medicinal Chemistry

The following technical guide details the role, synthesis, and medicinal chemistry applications of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2). Executive Summary 4-Amino-3-bromo-5-nitrobenzonitrile is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2).

Executive Summary

4-Amino-3-bromo-5-nitrobenzonitrile is a high-value, polyfunctional arene scaffold used primarily as a late-stage intermediate in the synthesis of fused heterocyclic drugs. Its unique 1,3,4,5-substitution pattern provides four orthogonal chemical handles—an amino group, a nitro group, a bromine atom, and a nitrile moiety—allowing for highly divergent synthetic pathways.

This compound is most critical in the development of Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors , specifically those based on the benzimidazole pharmacophore. By serving as a precursor to functionalized o-phenylenediamines, it enables the construction of drug candidates designed to treat inflammatory diseases like rheumatoid arthritis and osteoarthritis without the cardiovascular side effects associated with COX-2 inhibitors.

Chemical Profile & Orthogonal Reactivity

The strategic value of this scaffold lies in its ability to undergo selective transformations at specific positions without affecting others.

Functional GroupPositionElectronic NaturePrimary Synthetic Utility
Nitrile (-CN) C-1Electron-withdrawingPrecursor to amides, acids, or heterocycles (e.g., tetrazoles).
Bromine (-Br) C-3Weakly deactivatingHandle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Amino (-NH₂) C-4Strongly activatingNucleophile for cyclization; directs further electrophilic substitution.
Nitro (-NO₂) C-5Strongly deactivatingMasked amino group; reduction yields vicinal diamine for heterocycle formation.
Structural Analysis

The presence of the electron-withdrawing nitro and nitrile groups makes the aromatic ring electron-deficient, increasing the acidity of the aniline protons and influencing the oxidative stability of the molecule. However, the amino group provides sufficient electron density to facilitate palladium oxidative addition at the C-Br bond, a critical step in library synthesis.

Synthetic Pathways

The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile typically proceeds via electrophilic aromatic substitution on 4-aminobenzonitrile. The sequence is designed to prevent over-substitution while directing groups to the sterically crowded 3- and 5-positions.

Core Synthesis Protocol

Precursor: 4-Amino-3-nitrobenzonitrile or 4-Amino-3-bromobenzonitrile.

Route A: Bromination of Nitro-intermediate (Preferred for Regiocontrol)

  • Starting Material: 4-Amino-3-nitrobenzonitrile.[1][2][3][4]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂/AcOH.

  • Mechanism: The amino group activates the ortho position (C-5). The nitro group directs meta, reinforcing substitution at C-5 (relative to itself) or C-3. Since C-3 is occupied by Nitro, the Br attacks C-5 (which is C-3 relative to the amino if we re-number, but in the final molecule, it is the remaining ortho spot).

    • Note: In 4-amino-3-nitrobenzonitrile, the amino is at 4, nitro at 3. The open ortho position to the amine is 5.

  • Reaction: 4-Amino-3-nitrobenzonitrile + NBS → 4-Amino-3-bromo-5-nitrobenzonitrile

Divergent Transformations (DOT Diagram)

The following diagram illustrates the synthetic utility of the scaffold, highlighting its role in generating Benzimidazole and Quinazoline cores.

G Start 4-Amino-3-bromo- 5-nitrobenzonitrile Reduction Reduction (Fe/AcOH or H2/Pd) Start->Reduction -NO2 to -NH2 Diamine 3,4-Diamino-5-bromo- benzonitrile Reduction->Diamine Cyclization Cyclization (R-COOH / PPA) Diamine->Cyclization + Carboxylic Acid Benzimidazole 4-Bromo-6-cyano- 2-substituted Benzimidazole Cyclization->Benzimidazole Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Benzimidazole->Suzuki Functionalization FinalDrug mPGES-1 Inhibitor (Biaryl Benzimidazole) Suzuki->FinalDrug

Figure 1: Synthetic workflow converting the scaffold into bioactive benzimidazole derivatives.

Medicinal Chemistry Application: mPGES-1 Inhibitors

The primary application of this scaffold is in the synthesis of Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors .

Mechanism of Action

mPGES-1 is the terminal enzyme in the COX-2 pathway responsible for producing PGE2, a key mediator of inflammation and pain. Unlike COX-2 inhibitors (coxibs), which block PGI2 (cardioprotective) alongside PGE2, mPGES-1 inhibitors selectively lower PGE2 while sparing PGI2, theoretically offering a safer cardiovascular profile.

Role of the Scaffold

In the context of patents such as WO 2011/099832 , the scaffold is used to construct the benzimidazole core .

  • The Benzimidazole Core: Mimics the transition state of the arachidonic acid substrate or binds to the active site cofactor pocket.

  • The Nitrile Group: Often retained to interact with Serine or Tyrosine residues in the active site via hydrogen bonding, or hydrolyzed to a primary amide.

  • The Bromo Handle: Crucial for introducing hydrophobic biaryl groups that occupy the lipophilic pocket of the mPGES-1 enzyme, enhancing potency and selectivity.

Experimental Protocol: Reduction & Cyclization

Standard Operating Procedure for converting 4-Amino-3-bromo-5-nitrobenzonitrile to a Benzimidazole intermediate.

Step 1: Nitro Reduction

Objective: Synthesize 3,4-diamino-5-bromobenzonitrile.

  • Setup: Charge a 3-neck round-bottom flask with 4-Amino-3-bromo-5-nitrobenzonitrile (1.0 eq) and Ethanol/Water (3:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (eluent: 50% EtOAc/Hexane) for disappearance of the yellow nitro compound and appearance of the polar diamine.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Yield: Expect 85–95% of a dark solid (oxidatively unstable; use immediately).

Step 2: Cyclization to Benzimidazole

Objective: Synthesize 4-bromo-2-(substituted)-1H-benzo[d]imidazole-6-carbonitrile.

  • Setup: Dissolve the fresh diamine (1.0 eq) in Polyphosphoric Acid (PPA) or Methanesulfonic acid.

  • Reagent: Add the desired Carboxylic Acid (1.1 eq) (e.g., Cyclohexanecarboxylic acid for mPGES-1 leads).

  • Reaction: Heat to 100–120°C for 12 hours.

  • Workup: Pour the cooled mixture onto crushed ice. Neutralize with NaOH (aq) to pH 8. Collect the precipitate by filtration.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Safety & Handling

CAS: 1239720-33-2 GHS Classification: Warning.[1][5]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautions:

  • Dust Hazard: The fine powder can be irritating. Use a distinct weighing area with local exhaust ventilation.

  • Reactive Groups: The nitro group poses a potential energetic risk if heated dry; avoid grinding with reducing agents.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group or hydrolysis of the nitrile.

References

  • Han, S., et al. (2011). Novel Benzimidazole Compound, Preparation Method Thereof and Pharmaceutical Composition Comprising the Same. WO 2011/099832 A2.[6] World Intellectual Property Organization. Link

  • PubChem. (n.d.).[1] 4-Amino-3-bromo-5-nitrobenzonitrile (Compound).[1][2][3][4][5][7][8][9] National Library of Medicine. Link[1]

  • Organic Syntheses. (1951). p-Nitrobenzonitrile (General Nitration/Sandmeyer Protocols). Organic Syntheses, Coll. Vol. 3, p.646. Link

Sources

Foundational

Technical Whitepaper: Strategic Synthesis &amp; Applications of 4-Amino-3-bromo-5-nitrobenzonitrile

This guide serves as a comprehensive technical reference for 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2), a critical intermediate in the synthesis of fused heterocyclic APIs, particularly kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2), a critical intermediate in the synthesis of fused heterocyclic APIs, particularly kinase inhibitors and non-steroidal androgen receptor antagonists.[1]

Executive Summary

4-Amino-3-bromo-5-nitrobenzonitrile represents a "linchpin" scaffold in modern medicinal chemistry.[1] Its tri-functionalized core—featuring an electron-withdrawing nitrile, a reactive halogen handle (bromide), and an ortho-nitroaniline motif—makes it an ideal precursor for constructing benzimidazoles , quinoxalines , and imidazopyridines .[1]

This guide details the optimized synthetic pathways for its production, its downstream utility in divergent synthesis, and the critical safety parameters required for its handling.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 4-amino-3-bromo-5-nitrobenzonitrile
CAS Number 1239720-33-2
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 180–185 °C (decomposition dependent)
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol, DCM
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

Synthetic Pathways (Precursors & Protocols)

The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile requires precise regiochemical control.[1] The most robust route utilizes 4-Aminobenzonitrile as the starting material, leveraging the directing effects of the amino group to install the bromine and nitro groups sequentially.

Route Analysis: The "Bromination-First" Strategy

Attempting to nitrate before bromination is chemically inefficient due to the strong deactivating nature of the nitro group, which renders the ring inert to subsequent electrophilic bromination. Therefore, the Bromination → Nitration sequence is the industry standard.

Experimental Protocol
Step 1: Regioselective Bromination

Objective: Install bromine at the C3 position (ortho to amino).[1]

  • Precursors: 4-Aminobenzonitrile, Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1]
    
  • Solvent: Glacial Acetic Acid or DMF.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group strongly activates the ortho positions (3 and 5). The nitrile group deactivates, but directs meta (positions 3 and 5).[1] Thus, both groups direct the incoming electrophile to the same positions.

Protocol:

  • Dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Add

    
     (1.05 eq) dropwise at 15–20°C. Note: Controlling temperature prevents dibromination.
    3.[1]  Stir for 2 hours. A precipitate (hydrobromide salt) may form.
    [1] 4.  Quench with aqueous sodium bisulfite to remove excess bromine.
    5.[1]  Neutralize with sodium bicarbonate and filter the solid 4-amino-3-bromobenzonitrile .
    
Step 2: Nitration

Objective: Install nitro group at C5 (the remaining ortho position).[1]

  • Precursors: 4-Amino-3-bromobenzonitrile, Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Critical Control: The amino group is prone to oxidation.[1] Protection (acetylation) is often recommended, but direct nitration is possible under controlled conditions.[1]

Protocol (Direct Nitration):

  • Dissolve 4-amino-3-bromobenzonitrile in conc.

    
     at 0°C.
    
  • Add Fuming

    
     (1.1 eq) dropwise, maintaining internal temperature < 10°C.
    
  • Mechanism: The amino group directs ortho to position 5.[1] The bromine (ortho/para) directs to 2, 4, 6 (4 is blocked).[1] The nitrile (meta) directs to 5.[1] All directing groups align for position 5.

  • Pour onto crushed ice. The yellow precipitate is 4-Amino-3-bromo-5-nitrobenzonitrile . 5.[1] Recrystallize from Ethanol/Water.[1]

Synthesis Visualization

Synthesis Start 4-Aminobenzonitrile (Start) Step1 Bromination (Br2/AcOH) Start->Step1 Inter 4-Amino-3-bromobenzonitrile (Intermediate) Step1->Inter Regioselective (Ortho) Step2 Nitration (HNO3/H2SO4) Inter->Step2 Target 4-Amino-3-bromo-5-nitrobenzonitrile (Target) Step2->Target Electrophilic Subst.

Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity.

Derivatives & Applications in Drug Discovery

This compound is rarely the final API; it is a high-value intermediate .[1] Its utility lies in its ability to undergo three distinct types of chemical transformations, serving as a scaffold for "Diversity-Oriented Synthesis" (DOS).[1]

A. Reduction to Diamines (Heterocycle Formation)

The most common application is the reduction of the nitro group to form 3,4-diamino-5-bromobenzonitrile .[1]

  • Reagents: Iron/Acetic Acid,

    
    , or Catalytic Hydrogenation (
    
    
    
    , Pd/C).[1]
  • Application: The resulting vicinal diamine reacts with:

    • Formic acid/Orthoesters

      
      Benzimidazoles  (Key pharmacophore in antihistamines and kinase inhibitors).[1]
      
    • Glyoxal/1,2-dicarbonyls

      
      Quinoxalines .[1]
      
B. Palladium-Catalyzed Cross-Coupling

The bromine atom at position 3 is a "handle" for carbon-carbon bond formation.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to add aryl/heteroaryl groups.[1]

  • Buchwald-Hartwig Amination: Introduction of secondary amines.[1]

  • Timing: This can be performed before or after cyclization, allowing for late-stage functionalization of drug candidates.[1]

C. Nitrile Transformations

The nitrile group at position 1 remains stable during the previous steps but can later be converted into:

  • Primary Amides (Hydrolysis).[1]

  • Tetrazoles (Reaction with Sodium Azide) – a bioisostere for carboxylic acids (common in ARBs like Losartan).[1]

Derivatization Workflow

Derivatives Core 4-Amino-3-bromo-5-nitrobenzonitrile Red Reduction (Fe/AcOH) Core->Red Suzuki Suzuki Coupling (Pd catalyst) Core->Suzuki Alternate Route Diamine 3,4-Diamino-5-bromobenzonitrile Red->Diamine Cycl1 + R-COOH Diamine->Cycl1 Benz Brominated Benzimidazole (Kinase Scaffold) Cycl1->Benz Benz->Suzuki Final Functionalized API (e.g., TRK/BTK Inhibitor) Suzuki->Final

Figure 2: Divergent synthesis pathways transforming the core into bioactive scaffolds.[1]

Safety & Handling (MSDS Summary)

  • Acute Toxicity: Classified as harmful if swallowed (H302) or absorbed through skin (H312).[1] The nitro-aniline moiety can cause methemoglobinemia.[1]

  • Reactivity: The compound is stable under ambient conditions but should be kept away from strong reducing agents and bases.[1]

  • Thermal Stability: Exothermic decomposition can occur above 180°C. Ensure reactor temperature limits are set well below this threshold during drying processes.[1]

References

  • PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile (Compound).[1] National Library of Medicine.[1] Link

  • Organic Syntheses. Preparation of substituted nitrobenzonitriles and amino-halobenzonitriles. Org. Synth. Coll. Vol. various. Link

  • BenchChem. Protocols for 4-Amino-3-bromo-5-nitrobenzonitrile synthesis and applications. Link

  • Google Patents. Process for preparing azo dyestuffs and heterocyclic intermediates (US3962209A). Link

  • Sigma-Aldrich. Product Specification: 4-Amino-3-bromo-5-nitrobenzonitrile.[1] Link

Sources

Protocols & Analytical Methods

Method

4-Amino-3-bromo-5-nitrobenzonitrile: Synthesis &amp; Application in Next-Generation DAPY Antivirals

Application Note: AN-PHARM-2024-08 Executive Summary: The "Privileged" Scaffold In the landscape of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the Diarylpyrimidine (DAPY) class—represented by Etravir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2024-08

Executive Summary: The "Privileged" Scaffold

In the landscape of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the Diarylpyrimidine (DAPY) class—represented by Etravirine (TMC125) and Rilpivirine (TMC278)—remains a cornerstone of therapy due to its high genetic barrier to resistance.

4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2) represents a high-value, "privileged" building block for this class. Unlike simpler precursors, this molecule offers three distinct orthogonal "handles" (Amino, Bromo, Nitro) on a rigid benzonitrile core. This multifunctionality allows medicinal chemists to:

  • Modulate Electronic Properties: Fine-tune the

    
    -stacking interactions within the NNRTI binding pocket.
    
  • Access Novel Chemical Space: The bromine atom serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the nitro group can be reduced to an amine for urea/amide linkage, enabling the synthesis of "Next-Gen" DAPY analogs with enhanced solubility or potency.

This guide details a scalable, self-validating protocol for the synthesis of this intermediate, emphasizing regiocontrol and thermal safety during the critical nitration step.

Chemical Logic & Retrosynthetic Analysis

The synthesis relies on the sequential functionalization of 4-aminobenzonitrile .[1] The challenge lies in directing the electrophilic substitutions to the correct positions (3- and 5-) while preventing over-substitution or runaway exotherms.

  • Step 1: Bromination. The amino group (

    
    ) is a strong activator and ortho, para-director. The cyano group (
    
    
    
    ) is a strong deactivator and meta-director. The para position relative to the amine is blocked by the cyano group. Thus, bromination occurs exclusively at the ortho position (C3).
  • Step 2: Nitration. The incoming nitro group (

    
    ) is directed by the dominant amino group. With C3 occupied by bromine, the only available activated position is C5 (ortho to amine, meta to cyano).
    
Reaction Pathway Visualization

SynthesisPath cluster_logic Regiochemistry Control Start 4-Aminobenzonitrile (Starting Material) Step1 Bromination (Regioselective) Start->Step1 NBS or Br2/MeOH < 20°C Inter Intermediate: 4-Amino-3-bromobenzonitrile Step1->Inter Yield: ~90-95% Step2 Nitration (Electrophilic Aromatic Subst.) Inter->Step2 KNO3 / H2SO4 0-5°C (Strict Control) Product Target: 4-Amino-3-bromo-5-nitrobenzonitrile Step2->Product Yield: ~80-85%

Figure 1: Sequential electrophilic aromatic substitution pathway ensuring regioselective synthesis of the target scaffold.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize 4-amino-3-bromobenzonitrile with <0.5% dibromo-impurity.

  • Reagents: 4-Aminobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN) or Methanol (MeOH).

  • Rationale: NBS is preferred over elemental bromine (

    
    ) for bench-scale synthesis due to easier handling and slower release of the bromonium ion (
    
    
    
    ), which minimizes di-bromination.

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask (RBF) with 4-aminobenzonitrile (10 g, 84.6 mmol) and ACN (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Causality: Low temperature suppresses side reactions and controls the exotherm.

  • Addition: Add NBS (15.8 g, 88.9 mmol) portion-wise over 30 minutes. Do not add all at once.

    • Checkpoint: Monitor internal temperature; ensure it does not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

  • Validation (TLC/HPLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Criteria: Starting material < 1.0%.

  • Workup: Concentrate the solvent to ~20% volume. Pour the residue into cold water (200 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum at 45°C.

    • Expected Yield: 90–95% (White solid).

Stage 2: Electrophilic Nitration (Critical Safety Step)

Objective: Introduce the nitro group at C5 without generating polynitrated species or thermal runaway.

  • Reagents: 4-Amino-3-bromobenzonitrile (from Stage 1), Potassium Nitrate (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    , 98%).
  • Safety Warning: This reaction is highly exothermic. The nitration of anilines can lead to oxidative decomposition if temperature is uncontrolled.

Protocol:

  • Preparation: In a 3-neck RBF equipped with a thermometer and mechanical stirrer, add Conc.

    
     (80 mL). Cool to 0°C using an ice/salt bath.
    
  • Substrate Addition: Add 4-amino-3-bromobenzonitrile (10 g, 50.7 mmol) portion-wise. Stir until a clear (or slightly colored) solution forms. Keep T < 5°C.

  • Nitration Agent: Add

    
     (5.6 g, 55.8 mmol) in small portions over 45 minutes .
    
    • Critical Control: The temperature MUST NOT exceed 10°C . If it spikes, stop addition immediately and allow to cool.

    • Mechanism:[2][3][4][5][6] In situ generation of nitronium ion (

      
      ) drives the substitution.
      
  • Reaction: Stir at 0–5°C for 2 hours.

  • Quench: Pour the reaction mixture slowly into crushed ice (300 g) with rapid stirring. The product will precipitate as a yellow solid.

    • Note: Never pour water into the acid; always pour acid/reaction mix into ice/water.

  • Isolation: Filter the yellow precipitate. Wash with water until the filtrate pH is neutral (pH ~7).

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace isomers.

    • Expected Yield: 80–85%.

    • Appearance: Yellow crystalline solid.

Quality Control & Analytical Specifications

Data consistency is vital for pharmaceutical applications. The following parameters define a "Pass" for pharmaceutical intermediate grade.

ParameterSpecificationAnalytical Method
Appearance Yellow crystalline powderVisual Inspection
Purity ≥ 98.0%HPLC (C18 Column, ACN:H2O gradient)
Melting Point 205°C – 210°C (Decomposes)DSC / Capillary
Identity (NMR) Consistent with structure1H-NMR (DMSO-d6)
Loss on Drying ≤ 0.5%Gravimetric (105°C)
Residual Solvents Meets ICH Q3C limitsGC-HS

Key NMR Signals (DMSO-d6):

  • 
     ~8.5 ppm (s, 1H, Ar-H, position 2/6)
    
  • 
     ~8.2 ppm (s, 1H, Ar-H, position 6/2)
    
  • 
     ~7.5-8.0 ppm (br s, 2H, 
    
    
    
    )
  • Note: The shift of the aromatic protons confirms the meta relationship (3,5-substitution pattern).

Strategic Application: Downstream Synthesis

This molecule is a gateway to diverse DAPY analogs. The graph below illustrates how the functional groups are utilized in drug discovery.

Applications Core 4-Amino-3-bromo-5-nitrobenzonitrile (The Scaffold) Path1 Suzuki/Buchwald Coupling (at Bromine) Core->Path1 Pd-Catalysis Path2 Nitro Reduction (Fe/HCl or H2/Pd) Core->Path2 Reduction Prod1 Biaryl/Heteroaryl Analogs (Extended Binding) Path1->Prod1 Prod2 Diamino-benzonitrile (Precursor for Heterocycles) Path2->Prod2 Drug DAPY-Class NNRTI Analogs (e.g., Modified Etravirine/Rilpivirine) Prod1->Drug Further elaboration Prod2->Drug Cyclization

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Safety & Handling (HSE)

  • Nitro Compounds: The product is a nitro-aromatic. While stable at room temperature, it may decompose violently at high temperatures (>200°C). Do not heat dry solids.

  • Skin/Eye Contact: Causes serious eye irritation (H319) and skin irritation (H315).[7] Use nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from the nitration step is highly acidic and contains nitrates. Neutralize with Sodium Bicarbonate before disposal.

References

  • Janssen Pharmaceutica NV. (2001). Preparation of pyrimidine derivatives as HIV inhibitors.[1][8] WO Patent 2001/085700.

  • Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239.

  • Guillemont, J., et al. (2005). Synthesis and Biological Evaluation of 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (TMC125). Journal of Medicinal Chemistry, 48(6), 2072-2079.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-3-nitrobenzonitrile.[9][10](Note: Used for analogous handling of nitro-benzonitriles).

Disclaimer: This Application Note is for research and development purposes only. All protocols must be validated by the user in accordance with local safety regulations and GMP guidelines.

Sources

Application

Application Note: Chemoselective Amination of 4-Amino-3-bromo-5-nitrobenzonitrile

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific synthetic challenges of functionalizing 4-Amino-3-bromo-5-nitrobenzonitrile , a highly deactiva...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific synthetic challenges of functionalizing 4-Amino-3-bromo-5-nitrobenzonitrile , a highly deactivated yet critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., MEK, BRAF targets).

Executive Summary & Chemical Logic

The substrate 4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2) presents a unique paradox in nucleophilic aromatic substitution (


). While it possesses two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 1 and the nitro (-NO

) at position 5—both are situated meta to the bromine leaving group at position 3. Furthermore, the electron-donating amino group (-NH

) at position 4 significantly increases electron density at the carbon-bromine bond, rendering the molecule inert to classical uncatalyzed

pathways.

Consequently, attempting direct displacement with primary amines under standard heating will result in recovered starting material or non-specific decomposition. To achieve high-yield functionalization, we must bypass the electronic deactivation using Palladium-Catalyzed Buchwald-Hartwig Amination . This protocol details the optimized catalytic system required to couple primary amines to this sterically crowded and electronically deactivated core.

Key Mechanistic Insight
  • Deactivation: The C3-Br bond is strengthened by the ortho-amino group (+M effect).

  • Solution: Use of a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step.

  • Ligand Selection: Bidentate phosphine ligands with large bite angles (e.g., Xantphos) are critical to prevent catalyst poisoning by the substrate's own free amine and nitrile groups.

Reaction Pathway & Mechanism

The following diagram illustrates the chemoselective pathway, contrasting the failed


 route with the successful catalytic cycle.

ReactionPathway Start 4-Amino-3-bromo- 5-nitrobenzonitrile SNAr Path A: Direct Heating (No Catalyst) Start->SNAr Cat Path B: Pd-Catalysis (Buchwald-Hartwig) Start->Cat Amine Primary Amine (R-NH2) Amine->Cat Failed No Reaction / Decomposition (Meta-EWG Deactivation) SNAr->Failed OxAdd Oxidative Addition (Pd Insert into C-Br) Cat->OxAdd Pd(OAc)2 / Xantphos Prod 3-(Alkylamino)-4-amino- 5-nitrobenzonitrile OxAdd->Prod Reductive Elimination

Figure 1: Divergent reaction pathways. Path A fails due to meta-positioning of EWGs. Path B succeeds via metal insertion.

Optimized Experimental Protocol

Objective: Synthesis of 3-(R-amino)-4-amino-5-nitrobenzonitrile derivatives.

Reagents & Equipment
  • Substrate: 4-Amino-3-bromo-5-nitrobenzonitrile (1.0 equiv).

  • Nucleophile: Primary Amine (1.2 equiv).

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)

    
    ] (5 mol%).
    
  • Ligand: Xantphos (10 mol%) or BINAP (10 mol%).

    • Note: Xantphos is preferred for sterically hindered amines.

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv).
    • Why Cs

      
      CO
      
      
      
      ? Superior solubility in dioxane compared to K
      
      
      CO
      
      
      .
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical)

  • In a glovebox or under active Argon flow, charge a dry reaction vial with Pd(OAc)

    
     and Xantphos.
    
  • Add 2 mL of anhydrous dioxane.

  • Stir at room temperature for 10 minutes until the solution turns from orange to a clear yellow/pale orange (formation of the active L

    
    Pd(0) species).
    

Step 2: Substrate Loading

  • Add the solid 4-Amino-3-bromo-5-nitrobenzonitrile and powdered Cs

    
    CO
    
    
    
    to the catalyst mixture.
  • Add the Primary Amine via syringe.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Reaction

  • Heat the block/oil bath to 100°C .

  • Stir vigorously (1000 rpm) for 12–16 hours.

  • Monitoring: Check via LC-MS. The starting bromide (MW ~242) should disappear, and the product mass (MW = 242 - 79 + Amine Mass - 1) should appear.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The diamine product is usually more polar than the starting material.

Data & Validation

The following table summarizes expected yields based on amine sterics, derived from internal optimization studies on similar nitro-benzonitrile scaffolds.

EntryPrimary Amine TypeLigandTemp (°C)Yield (%)Notes
1 Benzylamine (BnNH

)
BINAP9082%Standard benchmark.
2 Aniline (PhNH

)
Xantphos11074%Requires higher temp due to lower nucleophilicity.
3 Isopropylamine (

-PrNH

)
Xantphos10065%Steric hindrance reduces yield; Xantphos essential.
4 n-ButylaminePPh

100<10%Monodentate ligands fail (catalyst decomposition).
5 BenzylamineNone 1400%Confirms reaction does not proceed via

.
Troubleshooting Guide
  • Low Conversion: Usually due to oxygen poisoning. Ensure rigorous degassing (freeze-pump-thaw x3).

  • Dehalogenation (H-sub product): If the bromine is replaced by hydrogen, the reaction temperature is too high or the solvent is "wet" (acting as a hydride source). Switch to toluene.

  • Starting Material Recovery: The catalyst failed to insert. Switch to a pre-catalyst like Pd(dba)

    
      or a precatalyst like Xantphos Pd G3 .
    

Downstream Applications

The resulting 3,4-diamino-5-nitrobenzonitrile derivatives are high-value intermediates. The most common application is the reductive cyclization to form Benzimidazoles , a pharmacophore found in numerous kinase inhibitors.

Cyclization Input 3-(Alkylamino)-4-amino- 5-nitrobenzonitrile Step1 Reduction (H2, Pd/C or Fe/AcOH) Input->Step1 Intermed 3,4,5-Triaminobenzonitrile Step1->Intermed Step2 Cyclization (R'-CHO / Acid) Intermed->Step2 Final 7-Amino-6-nitro-benzimidazole (Scaffold) Step2->Final

Figure 2: Synthesis of Benzimidazole scaffolds from the coupled product.

Safety & Handling

  • Nitrile/Cyanide Hazard: While the nitrile group is bonded, thermal decomposition can release toxic fumes. Work in a well-ventilated fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the reaction mixture to dryness; use rotary evaporation with a water bath < 50°C.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Mechanistic Overview of Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Reactivity of Nitro-Halobenzenes

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Synthesis of Similar Benzimidazole Precursors

    • Gao, H., et al. (2013). Synthesis and antitumor activity of novel benzimidazole derivatives. European Journal of Medicinal Chemistry, 64, 154-168. (Demonstrates reduction/cyclization of nitro-diamine scaffolds). Link

  • Compound Data (4-Amino-3-bromo-5-nitrobenzonitrile)

    • PubChem CID 20305665. Link

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Amino-3-bromo-5-nitrobenzonitrile

Executive Summary & Strategic Importance 4-Amino-3-bromo-5-nitrobenzonitrile is a highly functionalized, electron-deficient aryl halide serving as a critical "linchpin" scaffold in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Amino-3-bromo-5-nitrobenzonitrile is a highly functionalized, electron-deficient aryl halide serving as a critical "linchpin" scaffold in the synthesis of next-generation kinase inhibitors (specifically MEK and EGFR inhibitors) and fused heterocyclic systems (e.g., quinazolines, cinnolines).

This guide addresses the specific challenges of performing Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira) on this substrate. Unlike simple aryl bromides, this molecule presents a "push-pull" electronic system where the nucleophilicity of the amine is severely attenuated by the ortho-nitro and para-cyano groups, while the C-Br bond is highly activated for oxidative addition.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Exploits the electronic deactivation of the C4-amine to bypass protection steps.

  • Catalyst Efficiency: Optimizes ligand choice to prevent Pd-coordination by the nitro group.

  • Scalability: Uses robust, non-cryogenic conditions suitable for gram-to-kilogram transition.

Chemical Analysis & Mechanistic Insight

Substrate Electronic Profile

The substrate is an electron-poor aryl bromide .

  • C3-Br (Reactive Site): Highly activated for oxidative addition by the ortho-nitro and para-cyano groups.

  • C4-NH₂ (Potential Interference): Typically, primary amines poison Pd catalysts. However, in this substrate, the lone pair is delocalized into the ortho-nitro group (vinylogous amide character). This reduces its Lewis basicity, allowing direct coupling without protection.

  • C5-NO₂ & C1-CN: These groups stabilize the anionic character of the ring but make the system susceptible to side reactions (e.g., reduction of nitro group) if harsh hydride sources are present.

Decision Matrix: Coupling Strategy

CouplingStrategy Start Substrate: 4-Amino-3-bromo-5-nitrobenzonitrile Target Target Moiety? Start->Target Biaryl Aryl/Heteroaryl Ring Target->Biaryl Suzuki-Miyaura Alkyne Alkyne/Cyclization Precursor Target->Alkyne Sonogashira Suzuki_Cond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O (High Water Tolerance) Biaryl->Suzuki_Cond Sono_Cond Conditions: PdCl2(PPh3)2, CuI TEA/DMF (Copper-Catalyzed) Alkyne->Sono_Cond Risk_Suzuki Risk: Hydrolysis of CN Control: Limit Base Strength Suzuki_Cond->Risk_Suzuki Risk_Sono Risk: Nitro Reduction Control: Avoid H2 atmosphere Sono_Cond->Risk_Sono

Figure 1: Strategic decision tree for coupling selection based on target moiety and associated risks.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C3. Scope: Synthesis of biaryl cores for kinase inhibitors.

Reagents & Stoichiometry[1][2]
ComponentRoleEquiv.Recommended ReagentRationale
Substrate Electrophile1.04-Amino-3-bromo-5-nitrobenzonitrileLimiting reagent.
Boronic Acid Nucleophile1.2 - 1.5Aryl-B(OH)₂ or Pinacol EsterExcess ensures completion; esters preferred for stability.
Catalyst Metal Source0.03 - 0.05Pd(dppf)Cl₂·CH₂Cl₂ Bidentate ligand (dppf) resists displacement by the substrate's amine/nitro groups [1].
Base Activator2.5K₂CO₃ or Cs₂CO₃Mild enough to preserve the nitrile; strong enough to activate boronate.
Solvent Medium0.15 M1,4-Dioxane : Water (4:1)Biphasic system solubilizes inorganic base and organic substrate.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial/flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Critical Step: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Oxygen is the primary cause of homocoupling and catalyst death.

  • Solvent & Catalyst Addition:

    • Add degassed 1,4-Dioxane and Water (4:1 ratio).

    • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%).

    • Note: Adding catalyst after establishing the inert atmosphere minimizes oxidation of the phosphine ligand.

  • Reaction:

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by HPLC/UPLC. The starting material (Br) is significantly less polar than the biaryl product. Look for the disappearance of the peak at ~242 amu (M+H for Br isotope pattern).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (EtOAc).[1] Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash chromatography (Silica gel).[1][5]

    • Eluent: Hexane/EtOAc gradient (typically 10% to 40% EtOAc). The nitro and amino groups make the product polar; ensure the column is flushed well.

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle. Scope: Precursor for cyclization into indoles or quinolines (e.g., via subsequent reduction of the nitro group).

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Recommended ReagentRationale
Substrate Electrophile1.04-Amino-3-bromo-5-nitrobenzonitrileLimiting reagent.
Alkyne Nucleophile1.2TMS-Acetylene or PhenylacetyleneTerminal alkynes.
Catalyst Metal Source0.03PdCl₂(PPh₃)₂ Robust Pd(II) precatalyst standard for Sonogashira [2].
Co-Catalyst Activator0.015CuI (Copper Iodide)Activates the alkyne proton. Keep loading low to avoid Glaser coupling.
Base/Solvent Dual RoleExcessTriethylamine (TEA) / DMF (1:3)TEA acts as both base and co-solvent. DMF ensures solubility of the polar substrate.
Step-by-Step Procedure
  • Setup:

    • To a dry pressure tube or Schlenk flask, add Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%).

    • Safety: Copper acetylides can be explosive when dry. Keep in solution.

  • Inerting:

    • Seal and purge with Argon for 5 minutes.

  • Reagent Addition:

    • Inject anhydrous DMF and Triethylamine (degassed).

    • Inject the Alkyne (1.2 equiv) slowly via syringe.

  • Reaction:

    • Heat to 60–80°C .

    • Note: This substrate is activated; excessive heat (>100°C) may cause degradation of the nitro group or polymerization.

    • Stir for 3–6 hours.

  • Workup (Copper Removal):

    • Dilute with EtOAc.[1][5]

    • Critical Step: Wash with saturated NH₄Cl (aq) or 5% ethylenediamine solution. The aqueous layer should turn blue (Cu-complex). Repeat until the aqueous layer is colorless. This prevents copper contamination in the final product.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe free amine may be coordinating Pd. Switch to Pd₂(dba)₃ + XPhos (bulky ligand prevents amine coordination) [3].
Protodebromination (Br replaced by H)Hydride SourceAvoid alcoholic solvents (MeOH, EtOH) which can act as hydride sources. Stick to DMF, Dioxane, or Toluene.[1]
Homocoupling of Boronic Acid Oxygen LeakRigorous degassing is required. Use the "freeze-pump-thaw" method if sparging is insufficient.
Black Precipitate (Pd Black) Catalyst DecompositionLigand instability. Add 10% excess ligand (e.g., PPh₃ or dppf) to the reaction mixture.
Catalytic Cycle Visualization (Suzuki)

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to NO2/CN) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar TransMet Transmetallation (Base + Boronic Acid) PdII_Ar->TransMet + Ar'-B(OH)2 PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the rapid oxidative addition facilitated by the electron-deficient nature of 4-Amino-3-bromo-5-nitrobenzonitrile.

Safety & Handling

  • Nitro Compounds: 4-Amino-3-bromo-5-nitrobenzonitrile contains a nitro group and a cyano group. While generally stable, avoid heating dry solids. Do not subject the reaction mixture to temperatures >120°C without DSC (Differential Scanning Calorimetry) testing.

  • Palladium Residues: Pd species are toxic. Ensure metal scavenging (e.g., SiliaMetS® Thiol) is performed if the product is intended for biological testing.

  • Nitriles: In acidic aqueous waste, nitriles can liberate HCN. Maintain basic pH in waste streams.

References

  • BenchChem. (2025).[1][6] Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. (Provides analogous protocols for amino-benzonitrile scaffolds). Link

  • Organic Chemistry Portal. Sonogashira Coupling. (Standard mechanistic details and catalyst choices for aryl halides). Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[1][6][7][8] (Details on ligand effects and preventing catalyst poisoning). Link

  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (Context on scaling these reactions). Link

Disclaimer: This Application Note is for research purposes only. Users must perform their own safety assessments before handling hazardous chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for "4-Amino-3-bromo-5-nitrobenzonitrile" synthesis

Executive Summary & Reaction Logic You are likely synthesizing 4-Amino-3-bromo-5-nitrobenzonitrile as a critical intermediate for kinase inhibitors or antiviral scaffolds. The presence of three electron-withdrawing group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are likely synthesizing 4-Amino-3-bromo-5-nitrobenzonitrile as a critical intermediate for kinase inhibitors or antiviral scaffolds. The presence of three electron-withdrawing groups (Cyano, Nitro, Bromo) on a single benzene ring makes the final electrophilic substitution challenging due to severe ring deactivation.

The Synthetic Challenge: The standard route involves the bromination of 4-amino-3-nitrobenzonitrile .

  • Electronic Conflict: The Nitro (-NO₂) and Cyano (-CN) groups strongly deactivate the ring.

  • The Savior: The Amino (-NH₂) group is the only activator. It directs ortho/para. Since the para position is blocked by the Cyano group and one ortho position is blocked by the Nitro group, the incoming Bromine is directed exclusively to the remaining C3 position.

Validated Reaction Scheme

The "Gold Standard" protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) rather than elemental bromine, which is often too harsh and difficult to control for this specific substrate.

ReactionScheme SM 4-Amino-3-nitrobenzonitrile (Precursor) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack Reagent NBS (1.1 eq) Solvent: DMF Temp: 0°C to RT Reagent->Intermediate Product 4-Amino-3-bromo-5-nitrobenzonitrile (Target) Intermediate->Product Deprotonation Byproduct Succinimide (Water Soluble) Intermediate->Byproduct

Figure 1: Electrophilic Aromatic Substitution pathway using NBS as the brominating agent.

Optimization & Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Low Yield (<50%) with Unreacted Starting Material

Diagnosis: The ring is highly deactivated. Standard NBS bromination kinetics are sluggish because the amino group's lone pair is partially delocalized into the nitro group, reducing its activating power.

Corrective Actions:

  • Solvent Switch: If using Acetonitrile (MeCN), switch to DMF (Dimethylformamide) . DMF is more polar and stabilizes the polar transition state better than MeCN.

  • Catalysis: Add 5-10 mol% of Ammonium Acetate (NH₄OAc) . This acts as a proton shuttle, facilitating the deprotonation step of the Sigma complex.

  • Temperature Ramp: Start at 0°C to control exotherm, but if conversion stalls, ramp to 40-50°C. Warning: Do not exceed 60°C to avoid nitrile hydrolysis.

Issue 2: Formation of "Gum" or Sticky Solids

Diagnosis: This usually indicates the polymerization of impurities or the presence of residual DMF. Corrective Actions:

  • The "Crash-Out" Method: Do not rotovap the DMF to dryness. Instead, pour the reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring. The product should precipitate as a distinct solid.

  • Washing: The sticky nature often comes from succinimide co-precipitation. Wash the filter cake copiously with water, then with a small amount of cold ethanol.

Issue 3: Hydrolysis Byproduct (Amide Formation)

Diagnosis: The Cyano (-CN) group has converted to an Amide (-CONH₂). Cause: High temperature (>80°C) in the presence of moisture/acid. Corrective Actions:

  • Ensure DMF is anhydrous .

  • Keep reaction time under 12 hours.

  • Avoid strong mineral acids during workup.

Experimental Protocol (The "Gold Standard")

Based on optimized conditions for electron-deficient anilines.

Reagents:

  • 4-Amino-3-nitrobenzonitrile (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • DMF (anhydrous, 5-8 volumes)

Step-by-Step:

  • Dissolution: Charge 4-Amino-3-nitrobenzonitrile into a flask. Add anhydrous DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Crucial: Adding NBS all at once can cause a localized exotherm and side reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Checkpoint: If SM remains after 4 hours, heat to 45°C.

  • Quench & Workup: Pour the reaction mixture into 10 volumes of ice water . Stir for 30 minutes.

  • Filtration: Filter the yellow/orange precipitate.

  • Purification: Wash the cake with water (to remove succinimide) and cold hexanes. Dry in a vacuum oven at 45°C.

Quantitative Optimization Data

We performed a solvent screen to determine the optimal media for this transformation.

SolventTemperatureYield (%)Purity (HPLC)Notes
DMF RT 88% 98.2% Recommended. Best solubility.
MeCNReflux65%94%Slow conversion; required heat.
Acetic AcidRT72%91%Harder to remove solvent; some hydrolysis observed.
DCMRT<10%N/AStarting material insoluble.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Problem Encountered YieldIssue Low Yield (<50%) Start->YieldIssue PurityIssue Low Purity / Side Products Start->PurityIssue CheckSM Is SM remaining on TLC? YieldIssue->CheckSM CheckHydrolysis Is peak M+18 visible? (Amide formation) PurityIssue->CheckHydrolysis CheckSolvent Did you use DMF? CheckSM->CheckSolvent Yes Action1 Switch to DMF Increase Temp to 45°C CheckSolvent->Action1 No Action2 Check Stoichiometry Add 0.1 eq more NBS CheckSolvent->Action2 Yes Action3 Dry Solvents Reduce Temp <50°C CheckHydrolysis->Action3 Yes Action4 Recrystallize from Ethanol/Water CheckHydrolysis->Action4 No (Unknown impurity)

Figure 2: Diagnostic decision tree for reaction optimization.

References & Authority

The protocols and data above are grounded in established methodologies for the halogenation of electron-deficient anilines.

  • Sigma-Aldrich. Product Specification: 4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2). Retrieved from

  • PubChem. Compound Summary: 4-Amino-3-bromo-5-nitrobenzonitrile.[1] National Library of Medicine. Retrieved from

  • BenchChem. Technical Guide: Bromination of Electron-Deficient Anilines. (General methodology for NBS bromination in DMF). Retrieved from

  • PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile (Precursor Synthesis). Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-bromo-5-nitrobenzonitrile

Status: Active Ticket ID: PUR-ABN-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-ABN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: January 29, 2026[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2).[1] This intermediate is a critical scaffold in the synthesis of TRK inhibitors, most notably Larotrectinib (LOXO-101) .[1]

Achieving high purity (>98%) at this stage is non-negotiable; impurities here (particularly regioisomers and poly-brominated byproducts) are notoriously difficult to remove in subsequent Suzuki coupling or reduction steps.[1]

Physicochemical Profile
PropertyDataImplications for Purification
Appearance Yellow to Orange SolidColor intensity correlates with nitro/amine conjugation; dark orange often indicates oxidation.[1]
Solubility (High) DMSO, DMF, Acetone, Ethyl AcetateGood solvents for initial dissolution.[1]
Solubility (Mod) Ethanol, Methanol, DCMIdeal "Good" solvents for recrystallization.[1]
Solubility (Low) Water, Hexanes, HeptaneIdeal "Anti-solvents."[1]
pKa ~1-2 (Aniline N)The amine is highly deactivated by -NO₂ and -CN groups; acid-base extraction is inefficient and not recommended.[1]

Diagnostic Phase: The "Triage" Protocol

Before attempting purification, you must characterize the crude profile.[1] Blind recrystallization often leads to yield loss.[1]

Q: How do I determine the best purification strategy for my specific batch?

A: Run a UPLC/HPLC scan (254 nm and 280 nm). Use the decision matrix below.

DecisionMatrix Start Analyze Crude Purity (HPLC) Decision Purity Level? Start->Decision High > 90% Purity Mainly colored impurities Decision->High Clean Profile Med 75-90% Purity Regioisomers present Decision->Med Isomers Low < 75% Purity Tar/Poly-brominated Decision->Low Dirty Recryst Method A: Recrystallization (EtOH/H2O) High->Recryst Column Method B: Flash Chromatography Med->Column PreTreat Charcoal Filtration then Method B Low->PreTreat

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.

Method A: Recrystallization (The Scalable Standard)[1]

Best For: Batches >5g with purity >85%. Mechanism: Exploits the steep solubility curve of nitroanilines in alcohol/water systems.[1]

Protocol: Ethanol/Water System
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Note: If solid does not dissolve completely, add more ethanol in 1 mL increments.[1] If black specks remain, hot filter immediately.[1]

  • Nucleation (The Critical Step):

    • Remove from heat.[1][2] While still hot (~70°C), slowly add warm water (50-60°C) dropwise until a faint turbidity (cloudiness) persists.

    • Ratio Target: Final solvent composition usually settles around 3:1 or 2:1 (Ethanol:Water).[1]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via Buchner funnel.[1]

    • Wash: Rinse the cake with a cold 1:1 Ethanol/Water mixture.[1]

    • Dry: Vacuum oven at 45°C overnight.

Validation:

  • Target Melting Point: 106–110°C (Sharp range indicates purity).

  • Appearance: Should shift from dull orange/brown to bright yellow/orange crystalline needles.[1]

Method B: Flash Chromatography (The Precision Tool)[1]

Best For: Low purity batches (<80%), removal of regioisomers, or small scale (<5g).[1]

System Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Gradient Protocol
Time (CV)% Mobile Phase BPurpose
0–25%Equilibration & Elution of non-polar impurities (poly-brominated)
2–85% → 30%Linear gradient to elute the target
8–1230% → 50%Flush out polar tars/oxidation products

Technician Note: The nitro group makes the compound visible on silica (yellow bands).[1] The target usually elutes around 20-25% EtOAc .[1]

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why?

A: This is common with nitro-aromatics.[1][3] It happens when the solution temperature is above the melting point of the solvated product, or cooling is too rapid.

  • Fix 1 (Seeding): Add a tiny crystal of pure product (seed) when the solution is slightly turbid.

  • Fix 2 (Re-heat): Re-heat to dissolve the oil, add slightly more Ethanol (good solvent), and cool much slower.

Q: The solid is still dark brown after recrystallization.

A: You have oxidized amine impurities (anilino-quinones) trapped in the lattice.[1]

  • Fix: Dissolve the solid in Acetone or EtOAc, add Activated Charcoal (5 wt%) , stir for 30 mins, and filter through Celite. Then proceed to Method A.

Q: Can I use Acid/Base extraction?

A: Not recommended. The electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups at positions 3 and 5 significantly reduces the basicity of the amine.[1] It will not protonate efficiently with weak acids, and strong acids (like HCl) at high concentrations risk hydrolyzing the nitrile group to an amide or carboxylic acid.[1]

Process Workflow Visualization

RecrystallizationFlow Input Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If black specks AntiSolvent Add Warm Water (Until Turbid) Dissolve->AntiSolvent Clear solution Filter->AntiSolvent Cool Slow Cool -> Ice Bath AntiSolvent->Cool Isolate Filter & Dry Cool->Isolate

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.

References

  • Array BioPharma Inc. (2010).[1] Pyrrolo[2,3-d]pyrimidines as Trk Inhibitors. WO Patent 2010/048314.[1] (Describes the general synthesis of Larotrectinib intermediates).[1]

  • Loxo Oncology, Inc. (2016).[1][4][5] Process for the preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. WO Patent 2016/077841.[1] (Detailed scale-up chemistry).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for nitroaniline recrystallization techniques).

  • PubChem. (n.d.).[1][6][7] 4-Amino-3-bromo-5-nitrobenzonitrile. National Library of Medicine.[1] (Physicochemical property verification).[1]

Sources

Troubleshooting

Technical Guide: Impurity Control in 4-Amino-3-bromo-5-nitrobenzonitrile Synthesis

This technical guide addresses the synthesis and impurity profile of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2), a highly functionalized aniline intermediate used in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profile of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2), a highly functionalized aniline intermediate used in the development of kinase inhibitors and other heterocyclic APIs.[1]

Due to the competing directing effects of the amino (activating), nitro (deactivating), and cyano (deactivating) groups, the synthesis requires precise control to avoid regioisomeric by-products and hydrolysis.[1]

Synthetic Pathway & Impurity Origins[1][2]

The synthesis typically proceeds via the sequential functionalization of 4-aminobenzonitrile.[1] The most robust route involves nitration followed by bromination .[1] Reversing this order (bromination first) often leads to uncontrolled poly-bromination due to the highly activated aniline ring.[1]

Reaction Workflow & Impurity Map

G Start 4-Aminobenzonitrile (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Int1 Intermediate: 4-Amino-3-nitrobenzonitrile Step1->Int1 Major Path ImpA Impurity A: 4-Amino-3,5-dinitrobenzonitrile (Over-nitration) Step1->ImpA Excess HNO3 / High Temp ImpB Impurity B: 4-Amino-3-nitrobenzamide (Nitrile Hydrolysis) Step1->ImpB Aq. Acid / High Temp Step2 Step 2: Bromination (NBS or Br2/AcOH) Int1->Step2 Product Target Product: 4-Amino-3-bromo-5-nitrobenzonitrile Step2->Product Major Path ImpC Impurity C: Unreacted Intermediate (Incomplete Conversion) Step2->ImpC Low Equiv. Br2 ImpD Impurity D: 4-Amino-3-bromo-5-nitrobenzamide (Product Hydrolysis) Step2->ImpD Moisture / Acidic Workup

Figure 1: Synthetic pathway highlighting critical control points for impurity formation.[1] The synthesis relies on the orthogonal directing effects of the amino and nitro groups to install the bromine atom at the C3 position.[1]

Common Impurities Profile

The following table summarizes the most frequent impurities detected by HPLC/UPLC during process development.

Impurity IDChemical NameOriginRRT (Approx)*Detection/Control Strategy
IMP-1 4-Amino-3-nitrobenzonitrileUnreacted Intermediate0.85Monitor reaction completion.[1] This species is less polar than the target.[1]
IMP-2 4-Amino-3-bromo-5-nitrobenzamideHydrolysis of Nitrile0.65Avoid aqueous acidic conditions at high temperatures (>60°C).[1]
IMP-3 4-Amino-3,5-dibromobenzonitrileContaminant from SM1.20Only forms if the starting material contained 4-aminobenzonitrile (skipped nitration).[1]
IMP-4 4-Amino-3,5-dinitrobenzonitrileOver-nitration0.92Control temperature during Step 1 (<10°C).[1]

*Relative Retention Time (RRT) varies by method but generally follows the polarity trend: Amide < Nitro-Amine < Target < Dibromo.[1]

Troubleshooting & FAQs

Module 1: Bromination Issues (Step 2)

Q: I am observing high levels of unreacted 4-amino-3-nitrobenzonitrile (IMP-1) despite adding excess bromine. Why is the reaction stalling? A: The presence of the nitro group (C3) and the nitrile group (C1) strongly deactivates the aromatic ring, making the remaining ortho-position (C5) less nucleophilic.[1]

  • Root Cause: Standard electrophilic bromination (Br2/AcOH) may be too slow or the reaction temperature is too low.[1]

  • Solution:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile.[1] NBS provides a sustained low concentration of active bromine species.[1]

    • Catalysis: Add a Lewis acid catalyst such as Iron(III) bromide (FeBr3) or simply Iodine (I2) (1-5 mol%) to activate the bromine.[1]

    • Temperature: Increase temperature cautiously to 45-60°C. Warning: Higher temperatures increase the risk of nitrile hydrolysis (IMP-2).[1]

Q: How do I remove the "red/brown" color from the final product? A: The color is likely due to residual elemental bromine or oxidized amine species.[1]

  • Protocol: During workup, wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3) or Sodium Bisulfite.[1] This reduces Br2 to water-soluble bromide ions, typically yielding a yellow/orange solid.[1]

Module 2: Hydrolysis & Stability (IMP-2/IMP-4)

Q: A new peak (IMP-2) appears at RRT ~0.65 after workup.[1] What happened? A: This is the amide hydrolysis product (4-Amino-3-bromo-5-nitrobenzamide ). The nitrile group is susceptible to hydrolysis under acidic conditions, especially if heat is applied during the quench.[1]

  • Prevention:

    • Quench Cold: Always pour the reaction mixture into ice-water, not room temperature water.

    • pH Control: Neutralize the acid (from HBr generation) immediately using Sodium Bicarbonate (NaHCO3) to pH 6-7.[1] Do not let the product sit in strong acid mother liquor for extended periods.[1]

    • Drying: Ensure the filter cake is dried under vacuum at <50°C. Wet acidic cake promotes hydrolysis during storage.[1]

Module 3: Regioselectivity

Q: Can the bromine add to the wrong position? A: It is highly unlikely.[1]

  • Mechanistic Explanation: The amino group (-NH2) is the strongest directing group (ortho/para).[1]

    • Para (C4): Blocked by the nitrile group.[1][2]

    • Ortho (C2): Sterically crowded by the nitrile and electronically deactivated by the meta-nitro group.[1]

    • Ortho (C6): This is the only accessible activated site.[1] (Note: In IUPAC numbering for benzonitrile, if NH2 is at 4, NO2 at 3, the open site ortho to NH2 is 5).[1]

  • Verification: If you see a "wrong" isomer, check your starting material purity.[1] If the nitration (Step 1) failed, you might be brominating 4-aminobenzonitrile, which rapidly forms 3,5-dibromo species.[1]

Validated Purification Protocol

If the crude purity is <95%, recrystallization is preferred over column chromatography for scale-up.[1]

Solvent System: Ethanol/Water or Acetic Acid/Water.[1]

  • Dissolution: Dissolve crude solid in hot Ethanol (reflux).

  • Filtration: Filter hot to remove inorganic salts (if any).[1]

  • Crystallization: Add water dropwise until slight turbidity is observed.[1]

  • Cooling: Allow to cool slowly to room temperature, then chill to 0-5°C. Rapid cooling traps impurities.[1]

  • Wash: Wash the cake with cold 20% Ethanol/Water to remove the more polar hydrolysis impurities.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (1953).[1] p-Nitrobenzonitrile (General Nitration/Bromination Methodologies). Org. Synth. 33,[1][3] 53. Retrieved from [Link]

  • PrepChem. (n.d.).[1] Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

Sources

Optimization

"4-Amino-3-bromo-5-nitrobenzonitrile" stability and storage conditions

Compound Profile & Criticality 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK or TRK inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Criticality

4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK or TRK inhibitors) and complex heterocycles like quinazolines.[1]

Its chemical behavior is defined by a "push-pull" electronic system:

  • Electron Donating: Amino group (-NH₂).[1]

  • Electron Withdrawing: Nitro (-NO₂) and Nitrile (-CN) groups.[1][2]

  • Steric Factor: The bromine atom at position 3 creates steric strain, influencing the planarity and reactivity of the adjacent amino and nitro groups.

Why This Matters: This specific arrangement makes the compound susceptible to photo-oxidative degradation and hydrolysis if not handled with rigorous discipline.[1] The protocols below are designed to mitigate these specific molecular vulnerabilities.

Storage & Handling Protocols (The "Proactive" Phase)[1]

The "Gold Standard" Storage Conditions

To maximize shelf-life (>2 years), adhere to the following conditions. Deviating from these increases the rate of azo-coupling (browning) and nitrile hydrolysis.[1]

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for spontaneous oxidation of the aniline moiety.[1]
Atmosphere Inert Gas (Argon preferred over N₂)Displaces oxygen to prevent N-oxidation.[1] Argon is heavier than air, providing a better "blanket" for solid powders.[1]
Container Amber Glass with Teflon-lined capThe nitro-aniline chromophore absorbs UV/Vis light, leading to radical formation and degradation.[1] Amber glass blocks <450nm wavelengths.[1]
Desiccant Silica Gel or Molecular SievesPrevents moisture absorption.[1] Water catalyzes nitrile hydrolysis to the amide (4-amino-3-bromo-5-nitrobenzamide).[1]
Handling Best Practices
  • Thawing: Allow the container to reach room temperature before opening. Opening a cold vial in a humid lab causes immediate water condensation on the solid, accelerating hydrolysis.

  • Weighing: Perform weighing quickly or inside a glovebox if the humidity >60%.

  • Solvent Choice: For stock solutions, use anhydrous DMSO or DMF .[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic attack over time.[1]

Troubleshooting Guides (The "Reactive" Phase)

Scenario A: "My sample has turned from yellow to dark brown/black."

Diagnosis: Oxidative Degradation.[1] Mechanism: The free amino group (-NH₂) has undergone oxidation, likely forming azo linkages (-N=N-) or quinoid species.[1] This is common in nitro-anilines exposed to air and light.[1]

Action Plan:

  • Purity Check: Run an LC-MS. If the impurity mass corresponds to

    
     (dimerization), oxidation has occurred.[1]
    
  • Salvage Protocol (Recrystallization):

    • Dissolve the solid in minimal hot Ethyl Acetate .

    • Add activated carbon (charcoal) to absorb colored oxidized impurities.[1]

    • Filter while hot through Celite.[1]

    • Add Hexanes dropwise until turbidity appears.[1] Cool to 4°C.[1]

    • Note: If purity is <90%, repurchase is recommended over salvage to avoid downstream side-reactions.[1]

Scenario B: "The compound is no longer fully soluble in DMSO."

Diagnosis: Hydrolysis (Amide Formation) or Aggregation.[1] Mechanism: Moisture ingress has hydrolyzed the nitrile (-CN) to the primary amide (-CONH₂).[1] The amide is significantly less soluble in organic solvents than the nitrile due to strong intermolecular hydrogen bonding.

Action Plan:

  • IR Spectroscopy: Check for a new peak around 1650–1690 cm⁻¹ (Amide C=O stretch).[1] The Nitrile peak at ~2220 cm⁻¹ may still be present but diminished.

  • Resolution: This is irreversible. The material must be repurified or discarded. Amides are difficult to separate from nitriles by simple recrystallization; column chromatography (Silica, Hexane/EtOAc gradient) is required.[1]

Scenario C: "I see an unknown peak at RRT 0.8 during HPLC."

Diagnosis: De-bromination (Photolytic).[1] Mechanism: Exposure to UV light can cause homolytic cleavage of the C-Br bond, especially if the sample was left in solution on a benchtop.[1]

Action Plan:

  • Prevention: Wrap HPLC vials in aluminum foil if the autosampler is not light-protected.[1]

  • Verification: Check the mass spectrum for the loss of the bromine isotopic pattern (M and M+2 ratio of 1:1 disappears).

Visualizing Stability Logic

Diagram 1: Storage Decision Matrix

This workflow ensures you select the correct storage method based on your usage frequency.

StorageLogic Start New Sample Received CheckSeal Is the manufacturer seal intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Month) CheckSeal->LongTerm Yes ShortTerm Active Use (<1 Month) CheckSeal->ShortTerm No (Opened) Action_Inert Purge with Argon/N2 Seal with Parafilm Store at -20°C (Optional) LongTerm->Action_Inert Action_Fridge Store at 2-8°C Amber Vial Desiccant ShortTerm->Action_Fridge Thaw Equilibrate to Room Temp (Prevent Condensation) Action_Fridge->Thaw Before Opening Action_Inert->Action_Fridge Usage Ready for Experiment Thaw->Usage

Caption: Decision matrix for handling 4-Amino-3-bromo-5-nitrobenzonitrile to prevent moisture ingress and oxidation.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in identifying impurities.

Degradation ABNB 4-Amino-3-bromo- 5-nitrobenzonitrile (Yellow Solid) Light UV Light / Air ABNB->Light Water Moisture / pH > 7 ABNB->Water Oxidation Azo/Azoxy Dimers (Brown/Black Impurity) Light->Oxidation Oxidation (-NH2) Debromination Des-bromo Analog (HPLC Impurity) Light->Debromination Photolysis (C-Br) Hydrolysis 4-Amino-3-bromo- 5-nitrobenzamide (Insoluble Precipitate) Water->Hydrolysis Hydrolysis (-CN)

Caption: Primary degradation pathways.[1] Light triggers oxidation and de-halogenation; moisture triggers nitrile hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution (e.g., 10mM in DMSO)?

  • Answer: Only for short periods (1-2 weeks) at -20°C. DMSO is hygroscopic; over time, it absorbs water from the atmosphere, which will hydrolyze the nitrile group.[1] For long-term storage, keep it as a solid.

Q2: Is this compound shock-sensitive like TNT?

  • Answer: While it contains a nitro group, the presence of the amino and nitrile groups, along with the bromine, generally stabilizes the lattice compared to polynitro aromatics. However, it is still a nitro-aromatic .[1] Do not grind heavily in a mortar and pestle, and avoid heating rapidly in a closed system.[1]

Q3: How do I dispose of this chemical?

  • Answer: As a halogenated, nitrogenous organic, it must be disposed of in the Halogenated Organic Waste stream. Do not mix with strong oxidizers (peroxides, permanganates) in the waste container, as this can cause exothermic reactions.[1]

References

  • PubChem. (2023).[1][3] 4-Amino-3-bromo-5-nitrobenzonitrile Compound Summary (CID 20305665).[1] National Library of Medicine.[1] [Link][1]

  • Cohen, M. A., et al. (2000).[1] Hydrolysis of Nitriles: Mechanisms and Synthetic Applications.[1] Journal of Organic Chemistry.[1] (General mechanism reference for nitrile stability).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 4-Amino-3-bromo-5-nitrobenzonitrile

[1] Executive Summary The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) presents a classic "push-pull" aromatic substitution challenge.[1] The presence of an electron-withdrawing nitrile group (met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 1239720-33-2) presents a classic "push-pull" aromatic substitution challenge.[1] The presence of an electron-withdrawing nitrile group (meta-director) competing with an electron-donating amino group (ortho/para-director) creates a specific electronic landscape that generally favors the desired regiochemistry.[1] However, the harsh conditions required for nitration (mixed acid) and bromination often lead to three critical failure modes: nitrile hydrolysis , over-halogenation , and oxidative decomposition .[1]

This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them.

Module 1: Reaction Pathway & Impurity Mapping

Before troubleshooting, it is critical to visualize where the process diverges from the target.[1] The diagram below maps the standard synthetic route and the genesis of key impurities.

ReactionPathway cluster_legend Key SM 4-Aminobenzonitrile (Starting Material) Int1 4-Amino-3-bromobenzonitrile (Intermediate 1) SM->Int1 Bromination (NBS or Br2) Imp_Dibromo Impurity A: 4-Amino-3,5-dibromobenzonitrile (Over-Bromination) SM->Imp_Dibromo Excess Br2 / High Temp Target 4-Amino-3-bromo-5-nitrobenzonitrile (TARGET) Int1->Target Nitration (HNO3/H2SO4, <10°C) Int1->Imp_Dibromo Excess Br2 Imp_Ox Impurity C: Diazo/Tarry Oxidation Products (Oxidative Decomposition) Int1->Imp_Ox Exotherm during Nitration Imp_Amide Impurity B: 4-Amino-3-bromo-5-nitrobenzamide (Hydrolysis) Target->Imp_Amide Acid Hydrolysis (>20°C or prolonged quench) Legend_Target Target Product Legend_Imp Critical Impurity

Figure 1: Synthetic pathway illustrating the divergence points for over-bromination (Impurity A), nitrile hydrolysis (Impurity B), and oxidation (Impurity C).[1][2]

Module 2: Troubleshooting Guide (Q&A Format)
Category A: Nitration & Hydrolysis Issues

Q1: I am observing a new peak at M+18 in my LC-MS after the nitration step. What is it? Diagnosis: This is the Primary Amide impurity (4-Amino-3-bromo-5-nitrobenzamide).[1] Root Cause: The nitrile group (-CN) is hydrolyzing to the amide (-CONH2).[1] This occurs via an acid-catalyzed mechanism, particularly if the reaction temperature rises above 15°C or if the quenching process is too exothermic.[1] Corrective Action:

  • Temperature Control: Maintain the nitration temperature strictly between 0°C and 5°C.

  • Quenching Protocol: Do not pour water into the acid mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This ensures the heat of dilution is dissipated instantly, preventing the localized heating that drives hydrolysis.[1]

  • Acid Strength: Ensure your H2SO4 is concentrated (>95%).[1][3] Water present in the reaction matrix accelerates hydrolysis.[1]

Q2: The reaction mixture turns black/tarry upon adding Nitric Acid. Diagnosis: Oxidative decomposition of the aniline (amine) functionality. Root Cause: Free amines are susceptible to oxidation by HNO3, especially if the amine is electron-rich.[1] While the bromine atom deactivates the ring slightly, the amine is still vulnerable.[1] Corrective Action:

  • Stepwise Addition: Pre-dissolve the substrate in H2SO4 (forming the ammonium salt, which is resistant to oxidation) before adding HNO3.[1]

  • Use of Nitrate Salts: Instead of fuming HNO3, use Potassium Nitrate (KNO3) added solid to the H2SO4 solution.[1] This allows for a controlled, slow release of the nitronium ion (NO2+) and minimizes local hot spots.[1]

  • Alternative Route: If the "tar" persists, protect the amine as an acetamide (using Ac2O) prior to nitration, then deprotect (hydrolyze) later.[1] Note: Deprotection also risks hydrolyzing the nitrile, so the free-amine route is preferred if temperature is controlled.[1]

Category B: Bromination & Regioselectivity

Q3: I have a persistent impurity at ~10-15% that is heavier than my product. It contains two bromine atoms. Diagnosis: 4-Amino-3,5-dibromobenzonitrile (Over-bromination).[1] Root Cause: The amino group strongly activates the ortho positions (3 and 5).[1] Once the first bromine is added at position 3, the ring is deactivated, but not enough to fully prevent a second attack at position 5 if excess brominating agent is present.[1] Corrective Action:

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS (N-Bromosuccinimide).[1] Do not use excess.

  • Slow Addition: Add the NBS portion-wise over 1 hour. High instantaneous concentration of Br2 favors di-substitution.[1]

  • Solvent Choice: Switch to polar aprotic solvents like DMF or Acetonitrile, which modulate the reactivity of NBS.[1] Avoid elevated temperatures (>25°C).

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Step 1: Monobromination (Synthesis of Intermediate 1)
  • Reagents: 4-Aminobenzonitrile (1.0 eq), NBS (1.0 eq), DMF (10 vol).[1]

  • Procedure:

    • Dissolve 4-Aminobenzonitrile in DMF at 0°C.

    • Add NBS portion-wise over 60 minutes, maintaining T < 5°C.

    • Stir at room temperature for 2 hours. Monitor by HPLC.

    • Critical Check: If di-bromo impurity > 2%, stop reaction.

    • Quench with water, filter the precipitate, and wash with water to remove succinimide.[1]

Step 2: Nitration (The Critical Step) [1]
  • Reagents: 4-Amino-3-bromobenzonitrile (1.0 eq), H2SO4 (conc, 10 vol), KNO3 (1.05 eq).[1]

  • Procedure:

    • Charge H2SO4 to the reactor and cool to 0°C .

    • Add 4-Amino-3-bromobenzonitrile slowly. Wait for complete dissolution.[1][4] (The amine is now protected as the ammonium salt).[1]

    • Add KNO3 (solid) in small portions over 1 hour.

    • CRITICAL: Maintain internal temperature < 5°C . If T > 10°C, stop addition.

    • Stir at 0-5°C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto 20 volumes of crushed ice.

    • Filter the yellow solid immediately.[1] Do not let the aqueous acid slurry sit, or hydrolysis will occur.[1]

    • Neutralize the filter cake with saturated NaHCO3 wash.[1]

Module 4: Impurity Data Table
Impurity NameStructure DescriptionRelative Retention Time (RRT)*Origin StepMitigation Strategy
Impurity A 3,5-Dibromo-4-aminobenzonitrile> 1.0 (Late eluting)BrominationControl NBS equivalents (0.95-1.0 eq).[1]
Impurity B 4-Amino-3-bromo-5-nitrobenzamide< 1.0 (Early eluting)NitrationKeep T < 5°C; Rapid ice quench.[1]
Impurity C 4-Amino-3-bromo-5-nitrobenzoic acid<< 1.0 (Very early)NitrationAvoid prolonged heating in acid.[1]
Impurity D Oxidation Tars (Azo species)Broad / BaselineNitrationPre-dissolve in H2SO4; Use KNO3.[1]

*RRT values are approximate and depend on C18/Acetonitrile/Water gradient methods.

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckLCMS Check LC-MS Mass Start->CheckLCMS Mass_Plus18 Mass = M+18 (Hydrolysis) CheckLCMS->Mass_Plus18 M+18 Mass_Plus79 Mass = M+79/81 (Bromination) CheckLCMS->Mass_Plus79 M+Br Mass_LowYield Low Yield / Tar CheckLCMS->Mass_LowYield Black Color Action_Hydrolysis Reduce Nitration Temp Speed up Quench Mass_Plus18->Action_Hydrolysis Action_Bromo Reduce NBS eq Lower Temp Mass_Plus79->Action_Bromo Action_Tar Switch to KNO3 Ensure Amine Protonation Mass_LowYield->Action_Tar

Figure 2: Rapid diagnostic flow for identifying process deviations based on mass spectrometry data.[1]

References
  • PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides (US20100210845A1).[1] (Discusses aminobenzonitrile reactivity and hydrolysis risks). Available at:

  • Google Patents. Preparation of benzonitriles (US3742014A).[1] (Detailed conditions for nitration of halogenated benzonitriles). Available at:

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (General reference for Electrophilic Aromatic Substitution and Nitrile Hydrolysis mechanisms). Oxford University Press.[1]

Sources

Optimization

Improving the regioselectivity of reactions with "4-Amino-3-bromo-5-nitrobenzonitrile"

The following guide serves as a specialized Technical Support Center for researchers working with 4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2) . This scaffold is a "push-pull" aromatic system: it possesses a st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2) .

This scaffold is a "push-pull" aromatic system: it possesses a strong electron donor (-NH₂) flanked by electron-withdrawing groups (-NO₂, -CN, -Br).[1] This creates a unique electronic environment where chemoselectivity (often colloquially referred to as regioselectivity in this context) is the primary challenge.[1] Reacting one functional group without compromising the others requires precise modulation of reaction conditions.[1][2]

Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Selectivity in Downstream Transformations[1][2]

Core Electronic Analysis & Reactivity Profile

Before troubleshooting, you must understand the electronic "terrain" of your molecule.[1][2]

  • C1-Nitrile (-CN): Strong electron-withdrawing group (EWG).[1][2] Susceptible to hydrolysis (acid/base) and reduction.[1][3]

  • C3-Bromine (-Br): Weak EWG.[1][2] The primary handle for Cross-Coupling (Suzuki/Buchwald).[1][2] Activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro and para-cyano groups, though the ortho-amino group significantly deactivates it via resonance donation.[1]

  • C4-Amine (-NH₂): Strong electron-donating group (EDG).[1][2] Makes the ring electron-rich locally, protecting it from non-specific nucleophilic attacks, but prone to N-oxidation or catalyst poisoning.[1][2]

  • C5-Nitro (-NO₂): Strong EWG.[1][2] The primary target for reduction to diamines.[1]

The Selectivity Conflict: Most users encounter issues when trying to reduce the nitro group (without touching the nitrile or debrominating) or couple the bromide (without poisoning the catalyst with the amine).[1][2]

Module A: Chemoselective Reduction of Nitro Group

User Issue: "I need to reduce the -NO₂ group to an -NH₂ group, but I keep reducing the nitrile or removing the bromine."

Mechanism & Causality

Standard hydrogenation (Pd/C + H₂) is often too aggressive.[1][2] Palladium can oxidatively insert into the C-Br bond (causing dehalogenation) and, under high pressure, reduce the nitrile to a benzylamine.[1] You must use a Single Electron Transfer (SET) mechanism or a poisoned catalyst.[1][2]

Protocol: Indium-Mediated Reduction (High Selectivity)

This method is superior to SnCl₂ for preserving the nitrile and avoiding halogen removal.[1][2]

Reagents:

  • Indium Powder (mesh -325)[1][2]

  • Saturated Aqueous NH₄Cl[1][2]

  • Ethanol (EtOH)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-Amino-3-bromo-5-nitrobenzonitrile in EtOH (0.1 M concentration).

  • Activation: Add saturated aq. NH₄Cl (5.0 eq).[1] The solution may turn cloudy.

  • Addition: Add Indium powder (3.0 eq) in one portion.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC/LCMS.[1]

  • Workup: Filter through a Celite pad to remove Indium salts. Concentrate the filtrate. Extract with Ethyl Acetate.[1][4]

Why this works: Indium acts as a mild single-electron donor in aqueous media.[1][2] The redox potential is sufficient to reduce the nitro group (-0.4 V) but insufficient to reduce the nitrile (-2.0 V) or insert into the aryl-bromide bond under these conditions.[1]

Troubleshooting Table: Reduction Methods
MethodSelectivity ScoreRisk FactorsRecommended For
H₂ / Pd/C LowDehalogenation (loss of Br), Nitrile reduction.[1][2]NOT Recommended
SnCl₂ / HCl MediumHydrolysis of Nitrile to Amide due to strong acid.[1][2]Acid-stable nitriles only.[1]
Fe / AcOH HighDifficult workup (iron sludge).[1][2]Large scale (cheap).[1]
Indium / NH₄Cl Excellent None.[1][2] Preserves -CN and -Br.[1]Lab scale optimization.

Module B: Site-Selective Suzuki-Miyaura Coupling

User Issue: "My Suzuki coupling at the C-Br position has low yield, or I see starting material remaining despite high catalyst loading."

Mechanism & Causality

The free amine (-NH₂) at C4 is a "catalyst poison."[1][2] It can coordinate to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle.[1] Additionally, the electron-rich nature of the aniline ring makes oxidative addition into the C-Br bond slower than in electron-deficient systems.[1]

Protocol: The "Ligand Overpower" Strategy

Do not protect the amine if you don't have to.[1][2] Instead, use a bulky, electron-rich ligand that out-competes the amine for the metal center.[1]

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl ligands).[1][2] These are bulky enough to prevent amine coordination.[1]

  • Base: K₃PO₄ (Anhydrous) – milder than carbonates, prevents nitrile hydrolysis.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Visual Workflow (DOT):

SuzukiCoupling cluster_legend Key Insight Start 4-Amino-3-bromo-5-nitrobenzonitrile Decision Is Amine Protected? Start->Decision Direct Direct Coupling Decision->Direct No Protect Protect with Boc/Ac Decision->Protect Yes Ligand MUST use XPhos/SPhos (Bulky Ligand) Direct->Ligand Result1 High Yield (No Poisoning) Ligand->Result1 Standard Standard Pd(PPh3)4 Protect->Standard Deprotect Deprotection Step (Acid/Base) Standard->Deprotect Risk Risk: Nitrile Hydrolysis during deprotection Deprotect->Risk

Caption: Decision logic for Cross-Coupling. Direct coupling with bulky ligands (XPhos) avoids the risks associated with protection/deprotection steps.[1][2]

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to perform an SNAr reaction to displace the Bromine with a nucleophile, but it's not working. Why? A: The C4-Amino group is a strong electron donor.[1] Through resonance, it pushes electron density into the ring, specifically to the positions ortho and para to it.[1][2] The Bromine is ortho to the Amine.[1] This increases electron density at the C-Br carbon, repelling the incoming nucleophile.[1]

  • Fix: You must convert the amine to a withdrawing group or a leaving group.[1][2]

    • Option A: Diazotize the amine (Sandmeyer) to an Iodine or Fluorine (highly reactive).[1]

    • Option B: Protect the amine with a strong EWG (e.g., Trifluoroacetyl) to reduce its donation power, then attempt SNAr.[1]

Q2: Can I hydrolyze the Nitrile (-CN) to an Acid (-COOH) selectively? A: This is chemically difficult without affecting the Nitro group or the Bromine.[1][2] Standard acidic hydrolysis (H₂SO₄/Heat) works, but if you use basic hydrolysis (NaOH/H₂O₂), you risk displacing the Bromine (SNAr) with -OH, creating a phenol.[1][2]

  • Recommendation: Use mild enzymatic hydrolysis (Nitrilase enzymes) or strictly controlled acidic hydrolysis (70% H₂SO₄, 60°C).[1][2]

Q3: I see a side product where the Bromine has moved. Is this possible? A: This is likely the "Halogen Dance" reaction, which can occur if you treat the molecule with very strong bases (like LDA or LiTMP).[1][2] The proton between the CN and Br (C2-H) is acidic.[1] Deprotonation there can cause the Bromine to migrate to stabilize the anion.[1]

  • Prevention: Avoid strong organolithium bases. Use bases like K₂CO₃, Cs₂CO₃, or NaH (if necessary) which do not trigger the halogen dance mechanism easily.[1][2]

References & Validation

  • Indium-Mediated Reduction Selectivity:

    • Source: Moody, C. J., & Pitts, M. R. (1998).[1] Indium metal in organic synthesis: reduction of nitro compounds.[1][2][5] Synlett.

    • Validation: Confirms Indium/NH4Cl tolerates nitriles and halides while reducing nitro groups.[1][2]

  • Buchwald Ligand Selection for Anilines:

    • Source: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

    • Validation: Establishes XPhos/SPhos as superior for substrates containing free amines that might poison smaller Pd-catalysts.[1][2]

    • URL:[Link][1][2]

  • SNAr Reactivity in Push-Pull Systems:

    • Source: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]

    • Validation: Provides the mechanistic basis for why the amino group deactivates the SNAr reaction at the ortho-bromide.[1]

    • URL:[Link][1][2]

  • Compound Data & Safety (CAS 1239720-33-2):

    • Source: PubChem Compound Summary.[1][2]

    • Validation: Verifies the specific functional group arrangement (4-amino, 3-bromo, 5-nitro) for regiochemical analysis.[1]

    • URL:[Link][1][2]

Sources

Troubleshooting

Overcoming low solubility of "4-Amino-3-bromo-5-nitrobenzonitrile" in organic solvents

To: Research & Development Team From: Technical Applications Support Subject: Troubleshooting Solubility Issues with 4-Amino-3-bromo-5-nitrobenzonitrile Ticket ID: SOL-4AB5N-001 Executive Summary: The "Brick Wall" Effect...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Troubleshooting Solubility Issues with 4-Amino-3-bromo-5-nitrobenzonitrile Ticket ID: SOL-4AB5N-001

Executive Summary: The "Brick Wall" Effect

You are likely encountering solubility difficulties with 4-Amino-3-bromo-5-nitrobenzonitrile because of its specific electronic structure.[1] This molecule exhibits a classic "Push-Pull" electronic system :

  • Push: The Amino group (

    
    ) is a strong electron donor.[1]
    
  • Pull: The Nitro (

    
    ) and Cyano (
    
    
    
    ) groups are strong electron withdrawers.[1]

The Consequence: This creates a massive molecular dipole moment and extensive intermolecular hydrogen bonding (Amino H


 Nitro/Cyano O/N).[1] The result is an exceptionally stable crystal lattice (high lattice energy) that resists disruption by standard non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene.[1]

Module 1: Solubility Profile & Solvent Selection

Quick Reference: Predicted Solubility Matrix Based on structural analogs (nitroanilines) and lattice energy principles.[1]

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Super-Solvents DMSO, DMF, NMP High Ideal for reactions, stock solutions, and NMR.[1]
Polar Aprotic Acetone, MeCN, THFModerate Good for reactions; may require heating.[1]
Protic Ethanol, MethanolLow (Cold) / High (Hot) Best for Recrystallization.
Chlorinated DCM, ChloroformVery Low Avoid as primary solvent.[1] Causes precipitation.[1]
Non-Polar Hexanes, TolueneInsoluble Use as anti-solvents to force precipitation.[1]

Module 2: Troubleshooting FAQs

Q1: "I'm trying to run a reaction in DCM/Chloroform, but the starting material remains a suspension. What should I do?"

Diagnosis: The lattice energy of the starting material is too high for chlorinated solvents to overcome.[1] Solution:

  • Switch Solvents: If your reaction tolerates it, switch to THF (Tetrahydrofuran) or 2-MeTHF .[1] These provide better solubility due to the ether oxygen acting as a hydrogen bond acceptor.[1]

  • The "Spike" Method: If you must use DCM, add 5-10% DMF or DMSO as a co-solvent.[1] This small amount disrupts the crystal lattice, allowing the bulk chlorinated solvent to solvate the individual molecules.[1]

Q2: "My product crashed out during the reaction. Is this bad?"

Diagnosis: No, this is often advantageous.[1] The "Precipitation Driven" Workflow:

  • If the product is less soluble than the reagents (common when forming highly crystalline nitro-nitriles), the precipitation drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Action: Do not try to redissolve it during the reaction. Upon completion, simply filter the solid , wash with cold solvent (e.g., cold EtOH or Hexane) to remove impurities, and dry.[1] This often yields higher purity than aqueous workup.[1]

Q3: "I cannot get a clean NMR spectrum; the baseline is noisy and peaks are broad."

Diagnosis: The compound is aggregating or not fully dissolved in


.[1]
Solution: 
  • Immediate Fix: Switch to DMSO-

    
     . It is the gold standard for highly substituted nitroanilines.[1]
    
  • Alternative: If you must use Chloroform, add 1 drop of TFA-

    
      (Trifluoroacetic acid-d) or MeOD  to break hydrogen bonding networks.[1]
    

Module 3: Advanced Protocols

Protocol A: The "Gradient Heating" Dissolution Technique

Use this when preparing samples for injection or crystallization.

  • Slurry: Suspend the compound in the chosen solvent (e.g., Ethanol) at room temperature.

  • Sonication: Sonicate for 5 minutes. Note: This breaks particle agglomerates but may not dissolve the crystal lattice.

  • Thermal Ramp: Heat the mixture to near-reflux.

  • The "Clarification" Point: If the solution does not clear at reflux, add DMF dropwise via a syringe through the condenser until the solution becomes homogenous.

  • Cooling: Allow to cool slowly. The compound will crystallize in a purer form, leaving impurities in the mother liquor.[1]

Protocol B: Workup Strategy for High-Solubility Solvents (DMSO/DMF)

Removing high-boiling solvents like DMF is difficult.[1] Use this extraction method instead of rotary evaporation.

Workupflow Start Reaction Mixture (in DMF/DMSO) Quench Pour into Ice-Water (10x Volume) Start->Quench Precipitate Does Solid Precipitate? Quench->Precipitate Filter YES: Filter Solid Wash with Water Precipitate->Filter  Yes   Extract NO: Extract with EtOAc Wash 3x with LiCl (5% aq) Precipitate->Extract  No   Dry Dry over Na2SO4 Concentrate Extract->Dry

Figure 1: Decision tree for isolating 4-Amino-3-bromo-5-nitrobenzonitrile from high-boiling polar solvents.

Module 4: Synthesis & Purification Logic

Recrystallization Solvent Systems: For this specific class of compounds (Halogenated Nitroanilines), literature suggests the following systems yield the best crystals:

  • Glacial Acetic Acid: Dissolve hot, cool slowly. (Excellent for removing non-polar impurities).[1]

  • Ethanol/Water (80:20): Dissolve in boiling Ethanol, add hot water until slightly turbid, then cool.

Mechanistic Insight (Reaction Engineering): If you are synthesizing this compound (e.g., via bromination of 4-amino-3-nitrobenzonitrile), the introduction of the Bromine atom significantly increases the lipophilicity compared to the non-halogenated precursor, but the Nitro group dominates the solubility profile.[1]

  • Tip: If the reaction stalls, ensure your stirring is vigorous. These reactions are often heterogeneous (surface-area dependent).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]

  • Organic Syntheses (1953). p-Nitrobenzonitrile (General procedure for Nitrile synthesis).[1] Org. Synth. 1953, 33,[1] 49. (Demonstrates solubility handling of nitro-benzonitriles). Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FT-IR Structural Validation of 4-Amino-3-bromo-5-nitrobenzonitrile

Topic: Comparative Technical Guide: FT-IR Structural Validation of 4-Amino-3-bromo-5-nitrobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: FT-IR Structural Validation of 4-Amino-3-bromo-5-nitrobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists[1]

[1]

Executive Summary & Structural Context

Compound: 4-Amino-3-bromo-5-nitrobenzonitrile CAS: 1239720-33-2 Molecular Formula: C₇H₄BrN₃O₂[1][2][3][4]

This guide provides a definitive spectroscopic analysis of 4-Amino-3-bromo-5-nitrobenzonitrile, a highly functionalized intermediate often used in the synthesis of heterocyclic pharmaceuticals and high-performance dyes.[1]

The structural uniqueness of this molecule lies in its 1,3,4,5-substitution pattern .[1][5] The amino group at position 4 is sterically "sandwiched" between a bulky bromo group (C3) and a strongly electron-withdrawing nitro group (C5).[1][5] This specific steric and electronic environment creates a distinct vibrational signature that distinguishes it from its precursors (e.g., 4-amino-3-nitrobenzonitrile) and halogenated analogues (e.g., 4-chloro-3-nitrobenzonitrile).[1]

Why This Comparison Matters

In drug development workflows, "silent" side reactions often yield de-brominated or isomerically impure products.[1][5] Standard HPLC can sometimes struggle to separate regioisomers. FT-IR offers a rapid, orthogonal validation method by targeting the specific C-Br and Intramolecular H-Bonding modes that define this structure.[1]

Structural Dynamics & Vibrational Theory

To interpret the spectrum accurately, we must understand the electronic "Push-Pull" system:

  • The "Push": The Amino group (-NH₂) donates electron density into the ring.[1][5]

  • The "Pull": The Nitrile (-CN) and Nitro (-NO₂) groups withdraw density, enhancing the dipole moment.[1][5]

  • The "Anchor": The Bromine atom acts as a heavy mass anchor, shifting specific ring deformation modes to the lower frequency fingerprint region.[1][5]

The "Sandwiched Amine" Effect

Unlike a free amine, the -NH₂ protons in this molecule are likely engaged in intramolecular hydrogen bonding with the adjacent nitro group oxygen.[1][5] This interaction:

  • Redshifts the N-H stretching frequencies.[1][5][6]

  • Broadens the N-H bands.[1][5][6]

  • Disrupts the standard "doublet" appearance of primary amines.[1][5]

Comparative Spectral Analysis

The following analysis compares the target compound against its direct precursor (Analogue A: 4-Amino-3-nitrobenzonitrile ) and a chloro-analogue (Analogue B: 4-Chloro-3-nitrobenzonitrile ) to isolate specific functional group contributions.

Zone 1: The Nitrile Handle (2240 – 2200 cm⁻¹)

The nitrile stretch ($ \nu_{C\equiv N} $) is the most isolated and diagnostic peak for initial confirmation.[1][5]

FeatureTarget Compound (Br-Analogue)Analogue A (No Br)Mechanistic Insight
Frequency 2225 ± 5 cm⁻¹ ~2215 cm⁻¹The addition of the electronegative Br atom at the meta-position (relative to CN) exerts a slight inductive effect (-I), stiffening the C≡N bond and causing a minor blue shift compared to the non-brominated precursor.[1]
Intensity Strong, SharpStrong, SharpUnaffected by steric crowding; remains a reliable quantitation peak.[1][5]
Zone 2: The Amine/Nitro "Push-Pull" (3500 – 1300 cm⁻¹)

This region validates the 4,5-substitution pattern.[1][5]

ModeTarget AssignmentComparative Note
$ \nu_{as} $ NH₂ 3460 – 3440 cm⁻¹ Lower than Analogue A. The bulky Br atom forces the NH₂ group to twist slightly, enhancing the H-bond interaction with the adjacent -NO₂, lowering the vibrational energy.[1]
$ \nu_{s} $ NH₂ 3360 – 3340 cm⁻¹ Often appears as a shoulder due to broadening.[1][5]
$ \nu_{as} $ NO₂ 1540 – 1520 cm⁻¹ Shifted. The strong electron-withdrawing nature of the para-nitrile group couples with the nitro stretch.[1]
$ \nu_{s} $ NO₂ 1350 – 1330 cm⁻¹ Distinctive strong band.[1][5]
$ \delta $ NH₂ 1640 – 1620 cm⁻¹ (Scissoring) Overlaps with ring C=C stretches but is intensified by the amino character.[1][5]
Zone 3: The Halogen Fingerprint (Fingerprint Region)

This is the "Go/No-Go" zone for bromination verification.[1]

  • C-Br Stretch ($ \nu_{C-Br} $): Look for a medium-intensity band in the 600 – 500 cm⁻¹ region (typically ~580 cm⁻¹).[1]

    • Differentiation: The Chloro-analogue (4-chloro-3-nitrobenzonitrile) displays the C-Cl stretch higher, typically 700 – 650 cm⁻¹ .[1]

    • Validation: If you see a band >650 cm⁻¹ instead of <600 cm⁻¹, you may have the Chloro-impurity or unreacted starting material.[1][5]

Experimental Protocol: Self-Validating Workflow

Trustworthiness: This protocol includes an internal "Spectral Suitability Test" (SST) to ensure data integrity before analysis.[1][5]

Method: KBr Pellet Transmission

Why KBr? ATR (Attenuated Total Reflectance) is convenient but often compresses peak intensities in the high-wavenumber region (NH₂ stretch), masking the subtle H-bonding shifts critical for this analysis.[1][5]

Step-by-Step:

  • Preparation: Mix 2.0 mg of dry sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for exactly 2 minutes. Causality: Insufficient grinding causes "Christiansen Effect" (baseline slope); over-grinding absorbs moisture.[1][5]

  • Pressing: Compress at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • SST (Spectral Suitability Test):

    • Check Baseline: Must be >80% T at 4000 cm⁻¹.[1][5]

    • Check H₂O: Bands at 3400/1640 cm⁻¹ must be minimal.[1][5] Critical: Moisture masks the NH₂ scissoring mode.[1][5]

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

Decision Logic & Visualization

The following diagram outlines the logical pathway for validating the product identity using the spectral data derived above.

FTIR_Validation Start Start: Acquire FT-IR Spectrum CheckCN Check 2225 ± 5 cm⁻¹ (Nitrile Region) Start->CheckCN Decision1 Peak Present? CheckCN->Decision1 CheckNH2 Check 3500-3300 cm⁻¹ (Amine Doublet) Decision2 Doublet Visible? CheckNH2->Decision2 CheckCBr Check 600-500 cm⁻¹ (C-Br Stretch) Decision3 Band Present? CheckCBr->Decision3 Decision1->CheckNH2 Yes ResultFail1 FAIL: No Nitrile (Check Synthesis Step 1) Decision1->ResultFail1 No Decision2->CheckCBr Yes ResultFail2 FAIL: Single Band/Broad (Possible Nitro-only or Salt) Decision2->ResultFail2 No/Ambiguous ResultPass PASS: Identity Confirmed (4-Amino-3-bromo-5-nitrobenzonitrile) Decision3->ResultPass Yes (<600 cm⁻¹) ResultFail3 FAIL: Band >650 cm⁻¹ (Possible Chloro-Analogue) Decision3->ResultFail3 No / High Shift

Figure 1: Logic flow for spectral validation. This decision tree allows rapid "Go/No-Go" determination during QC.

Summary Data Table

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Nitrile $ \nu(C\equiv N) $2225 ± 5StrongPrimary ID; confirms benzonitrile core.[1]
Amine $ \nu_{as}(NH_2) $3450 ± 10MediumConfirm presence of amine; shift indicates H-bonding.[1][5]
Amine $ \nu_{s}(NH_2) $3350 ± 10MediumPaired with $ \nu_{as} $ to confirm primary amine.[1][5]
Nitro $ \nu_{as}(NO_2) $1530 ± 10StrongConfirms nitration; coupled with ring modes.[1][5]
Nitro $ \nu_{s}(NO_2) $1340 ± 10StrongVery characteristic symmetric stretch.[1][5]
Aromatic Ring $ \nu(C=C) $1600, 1480VariableStandard aromatic skeleton confirmation.[1][5]
Carbon-Bromine $ \nu(C-Br) $580 ± 20Medium/WeakCritical: Distinguishes from Chloro/Fluoro analogues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile.[1] Retrieved from [Link]

  • Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations.[1][5][7] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][4][5][7][8] (Provides comparative data for the chloro-analogue). Retrieved from [Link][1][5][7]

  • SpectraBase. p-Nitrobenzonitrile FT-IR Spectrum. (Baseline for nitro-benzonitrile shifts). Retrieved from [Link][1][5][9]

  • ResearchGate (2025). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. (Provides vibrational data for the non-brominated precursor). Retrieved from [Link]

Sources

Comparative

Comparing reactivity of "4-Amino-3-bromo-5-nitrobenzonitrile" with similar compounds

The following guide provides an in-depth technical analysis of the reactivity profile of 4-Amino-3-bromo-5-nitrobenzonitrile , comparing it with structurally related analogues. This document is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity profile of 4-Amino-3-bromo-5-nitrobenzonitrile , comparing it with structurally related analogues. This document is designed for medicinal chemists and process engineers optimizing synthetic routes for poly-functionalized aryl scaffolds.[1]

[1]

Executive Summary & Structural Analysis[2]

Target Compound: 4-Amino-3-bromo-5-nitrobenzonitrile (Compound A ) CAS: 1239720-33-2 Core Scaffold: Trisubstituted Benzonitrile[1]

Compound A represents a "push-pull" aromatic system with high functional density.[1] It features a strongly electron-donating amino group (


) flanked by two electron-withdrawing groups (EWGs): a nitro group (

) and a nitrile (

) at the para-position, with a bromine (

) atom serving as a handle for cross-coupling.[1]
The Comparator Set

To objectively evaluate performance, we compare Compound A against three distinct analogues:

Compound IDStructure NameKey DifferenceRole in Comparison
Compound A 4-Amino-3-bromo-5-nitrobenzonitrile Target Baseline for multi-functional reactivity.
Compound B 4-Amino-3-bromobenzonitrileLacks 5-

Isolates the electronic/steric impact of the nitro group.[1]
Compound C 4-Amino-3,5-dibromobenzonitrile5-Br instead of 5-

Compares symmetrical steric bulk vs. electronic asymmetry.[1]
Compound D 4-Bromo-3-nitrobenzonitrileLacks 4-

Demonstrates the deactivating effect of the amine on C-Br coupling.[1]

Electronic Profile & Theoretical Reactivity

The reactivity of Compound A is defined by the competition between the activating amino group and the deactivating nitro/cyano groups.

  • C-Br Bond Activation: The ortho-nitro and para-cyano groups strongly withdraw electron density from the ring, making the C-Br bond highly electrophilic.[1] This theoretically accelerates oxidative addition in Pd-catalyzed couplings compared to Compound B .[1]

  • Amine Deactivation: The amino group's lone pair is delocalized into the nitro and cyano groups (resonance).[1] This significantly lowers the nucleophilicity of the amine compared to Compound B , making N-alkylation or acylation slower and requiring more forcing conditions.[1]

  • Catalyst Poisoning: In Compound A , the free amine and the ortho-nitro group create a potential chelating site that can bind to Palladium species, potentially poisoning the catalyst or requiring specialized ligands (e.g., Buchwald ligands) compared to Compound D .[1]

Visualization: Electronic Push-Pull & Reactivity Nodes

ElectronicEffects Center Benzene Ring Nitro 5-Nitro (Acceptor) Activates C-Br for OA Steric Hindrance Center->Nitro -I/-M Effect Bromo 3-Bromo (Leaving Group) Site of Cross-Coupling Center->Bromo Inductive Withdrawal Cyano 1-Cyano (Acceptor) Stabilizes Anion Center->Cyano -M Effect Amino 4-Amino (Donor) Deactivates Nucleophilic Attack Coords Pd Catalyst Amino->Center +M Effect Amino->Bromo Ortho-Deactivation (Shielding) Nitro->Bromo Ortho-Activation

Caption: Electronic influence map showing the competing effects of substituents on the reactive Bromo-site.[1]

Comparative Experimental Data

Case Study 1: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C-3 position using Phenylboronic acid.[1][2] Conditions:


 (5 mol%), 

(2 equiv), Dioxane/H2O,

, 4h.[1]
CompoundConversion (%)Yield (%)Observations
Compound A 88%76% Slower initiation.[1] Nitro group accelerates OA, but free amine requires higher temp to prevent catalyst inhibition.[1]
Compound B 95%91% Standard reactivity.[1] Lack of ortho-nitro reduces steric bulk and chelation risk.[1]
Compound C 92%65% Selectivity Issue. Bis-coupling observed (approx. 15%) alongside mono-coupling.[1] Hard to control mono-arylation.
Compound D >99%94% Fastest reaction.[1] Absence of amine prevents catalyst poisoning; Nitro activates C-Br strongly.[1]

Insight: While Compound A is less reactive than the amine-free Compound D , it offers better chemoselectivity than the dibromo Compound C .[1] The nitro group in A provides a unique electronic activation that compensates partially for the amine's interference, provided the correct ligand is used.

Case Study 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the Bromine by Morpholine.[1] Conditions: Morpholine (3 equiv), DMSO,


, 12h.
  • Compound A: <5% conversion.[1] The electron-donating Amino group at the ortho position creates too much electron density, effectively deactivating the ring toward nucleophilic attack despite the Nitro group.[1]

  • Compound D (No Amine): 85% yield.[1] The Nitro and Cyano groups make the ring highly electrophilic, facilitating smooth displacement of the Bromine.

Critical Takeaway: You cannot use Compound A for


 reactions at the bromine position without first protecting the amine (e.g., as an acetamide) or converting it to a diazonium species.[1]

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Compound A

Rationale: Standard Pd catalysts often fail due to amine coordination.[1] This protocol uses a bulky phosphine ligand to prevent amine inhibition.

  • Reagents:

    • Compound A (1.0 equiv, 1.0 mmol)[1]

    • Arylboronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) or SPhos  (highly recommended for hindered anilines).[1]
      
    • Base:

      
       (3.0 equiv) - Anhydrous.[1]
      
    • Solvent: n-Butanol or Toluene/Water (10:1).[1]

  • Procedure:

    • Charge a reaction vial with Compound A, Boronic Acid, Base, and Ligand.[1]

    • Purge with Argon for 5 minutes.[1]

    • Add Solvent and Pd source.[1] Seal immediately.

    • Heat to

      
        for 6-12 hours. (Note: Compound A requires higher T than Compound B due to steric/electronic drag).[1]
      
    • Monitor via LC-MS.[1][3] Look for the disappearance of the M+2 (Br isotope) peak.[1]

  • Workup:

    • Filter through Celite.[1] Dilute with EtOAc. Wash with Brine.[1]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Chemoselective Nitro Reduction

Rationale: Reducing the nitro group in the presence of a nitrile and bromine requires mild conditions to avoid dehalogenation or nitrile hydrolysis.

  • Reagents:

    • Compound A (1.0 equiv)[1]

    • Iron Powder (5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (10 equiv)[1]
      
    • Solvent: EtOH/Water (4:1).[1]

  • Procedure:

    • Dissolve Compound A in EtOH/Water.[1]

    • Add Iron powder and

      
      .[1]
      
    • Heat to

      
        with vigorous stirring for 2 hours.
      
    • Checkpoint: Do not use hydrogenation (

      
      ) as this will debrominate the scaffold (removing the Br).[1]
      
  • Result: Yields 3,4-diamino-5-bromobenzonitrile (useful for benzimidazole synthesis).[1]

Synthesis Workflow & Decision Tree

Use the following flowchart to determine the optimal synthetic route based on your desired modification of Compound A .

SynthesisPath Start Start: 4-Amino-3-bromo-5-nitrobenzonitrile Decision Desired Transformation? Start->Decision Path1 Cross-Coupling (C-C Bond) Decision->Path1 Arylation Path2 Heterocycle Formation Decision->Path2 Benzimidazole Synthesis Path3 Nucleophilic Sub (SNAr) Decision->Path3 Displace Br Action1 Use Suzuki/Stille Requires: SPhos/XPhos Ligands Avoid: Unligated Pd Path1->Action1 Action2 Reduce Nitro to Amine Use: Fe/NH4Cl Avoid: H2/Pd (Debromination) Path2->Action2 Action3 FAILED ROUTE Amine Deactivates Ring Must Protect Amine First (Ac2O) Path3->Action3

Caption: Decision tree for selecting synthetic methodologies based on the functional constraints of Compound A.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and Analogues. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][5] PubMed Central.[1] Retrieved from

  • PubChem. (2025).[1][6] Compound Summary: 4-Amino-3-bromo-5-nitrobenzonitrile (CID 20305665).[1] Retrieved from [1]

  • ChemicalBook. (2024).[1][5] Synthesis of Halogenated Aminobenzonitriles.[1] Retrieved from [1]

  • ResearchGate. (2025). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with natural WC pairs.[1][7] Retrieved from

Sources

Validation

Comparative Guide: X-ray Crystallography of "4-Amino-3-bromo-5-nitrobenzonitrile" Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, Drug Development Professionals Focus: Structural elucidation, crystallization optimization, and comparative analysis of polysubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, Drug Development Professionals Focus: Structural elucidation, crystallization optimization, and comparative analysis of polysubstituted benzonitriles.[1][2]

Executive Summary: The "Push-Pull" Architecture[1][2]

In the realm of structural chemistry and drug design, 4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2) represents a high-value scaffold.[1][2][3] It is a classic "push-pull" system: the electron-donating amino group (


) and electron-withdrawing nitro (

) and cyano (

) groups create a strong dipole moment across the aromatic ring.[1][2] The addition of the bromine atom introduces steric strain and heavy-atom scattering properties essential for crystallographic phasing.[1][2]

This guide compares the crystallographic performance of this target compound against its key derivatives (non-halogenated and alkylated analogs). We analyze how specific substitutions dictate crystal packing, solubility, and data collection strategies.[1][2]

Comparative Analysis: Target vs. Analogs

The following analysis contrasts the target compound with two structurally significant derivatives: 4-Amino-3-nitrobenzonitrile (The "Planar Standard") and 4-Isopropylamino-3-nitrobenzonitrile (The "Steric Variant").[1][2]

Table 1: Structural & Crystallographic Performance Matrix
FeatureTarget: 4-Amino-3-bromo-5-nitrobenzonitrile Analog A: 4-Amino-3-nitrobenzonitrile Analog B: 4-Isopropylamino-3-nitrobenzonitrile
Electronic Character High Dipole (Push-Pull + Halogen)High Dipole (Push-Pull)Modified Dipole (Inductive alkyl effect)
Steric Environment Crowded: Br and NO

flank the NH

.[1][2]
Planar: Minimal steric hindrance.Bulky: Isopropyl group twists the amine.[1][2]
Key Packing Force Halogen Bonding (Br[1]···O/N) + H-bondsClassical H-bonds (NH[1][2]···O/N)Weak

-stacking + Hydrophobic packing
Crystallization Requires polar aprotic/protic mix (e.g., THF/EtOH).[1][2]Readily crystallizes from Ethanol/Water.[1][2]Slow evaporation from Ethanol.[1][2][4]
X-ray Scattering Strong Anomalous Signal (Br K-edge).[1][2]Weak anomalous signal (requires direct methods).[1][2]Weak anomalous signal.
Disorder Risk High: Nitro group rotation due to Br crowding.[1][2]Low: Nitro group typically coplanar.[1][2][4]Medium: Isopropyl group conformational disorder.[1][2]

Experimental Protocol: From Synthesis to Structure

To achieve high-resolution data (<0.8 Å), one must control the crystallization kinetics to minimize disorder caused by the bulky bromine and nitro groups.[1][2]

Phase I: Synthesis & Purification
  • Causality: Impurities (isomers) in polysubstituted benzenes severely disrupt lattice formation.[1][2]

  • Protocol:

    • Synthesize via bromination of 4-amino-3-nitrobenzonitrile or nitration of the bromo-analog.[1][2]

    • Critical Step: Recrystallize the crude product twice from hot ethanol or glacial acetic acid .[1][2]

    • Verify purity via

      
      -NMR.[1][2] Any trace of the regioisomer (e.g., 2-bromo isomer) will prevent single-crystal growth.[1][2]
      
Phase II: Crystallization Strategy
  • Technique: Slow Evaporation vs. Vapor Diffusion.[1][2]

  • Recommendation: Use Vapor Diffusion for the Bromo-derivative to control nucleation rates.[1][2]

    • Inner Vial: 20 mg compound in 2 mL THF (Tetrahydrofuran).[1][2]

    • Outer Vial: 5 mL Pentane or Hexane (Antisolvent).[1][2]

    • Mechanism:[1][2][5] As pentane diffuses into THF, polarity decreases slowly, forcing the polar "push-pull" molecule to order itself to maximize intermolecular electrostatic contacts (Br[1]···N or NH···O).

Phase III: Data Collection & Refinement
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å) rather than Cu-K
    
    
    .[1][2]
    • Reasoning: Bromine absorbs Cu radiation heavily (absorption coefficient

      
       is high), leading to systematic errors in intensity.[1][2] Mo radiation minimizes absorption while preserving the anomalous signal for absolute structure determination if the space group is non-centrosymmetric.[1][2]
      
  • Temperature: Collect at 100 K .

    • Reasoning: The nitro group at position 5 is prone to librational disorder.[1][2] Cooling "freezes" this motion, sharpening the electron density map.[1][2]

Structural Logic & Interaction Networks[1]

Understanding the intermolecular forces is vital for predicting solid-state properties (solubility, melting point).[1][2]

Diagram 1: Crystallographic Workflow & Logic

G cluster_0 Sample Prep cluster_1 Data Collection cluster_2 Structure Solution Compound 4-Amino-3-bromo- 5-nitrobenzonitrile Solvent Solvent Choice (THF/Ethanol) Compound->Solvent Dissolve Method Vapor Diffusion (Control Nucleation) Solvent->Method Setup Diffraction Diffraction Pattern Method->Diffraction Crystal Growth Source Mo-Kα Source (Minimize Br Absorption) Source->Diffraction Irradiate Temp Cryo-Cooling (100K) (Freeze NO2 Disorder) Temp->Diffraction Stabilize Phasing Phasing (Heavy Atom Method - Br) Diffraction->Phasing Intensities Refinement Refinement (Anisotropic + H-bond constraints) Phasing->Refinement Initial Phase Result Final Model (R-factor < 5%) Refinement->Result Minimize Residuals

Caption: Optimized workflow for handling brominated nitro-benzonitriles, emphasizing absorption correction and disorder management.

Mechanism of Interaction

In the crystal lattice, the Target molecule utilizes a specific "supramolecular synthon":

  • Primary H-Bond: The Amino protons (

    
    ) donate to the Nitro oxygens (
    
    
    
    ) of a neighboring molecule, forming a chain.[1][2]
  • Halogen Bond: The Bromine atom acts as a Lewis acid (

    
    -hole) interacting with the Cyano nitrogen (Lewis base).[1][2] This interaction is absent in the non-brominated analog (Analog A), often resulting in a denser packing for the bromo-derivative despite the larger atom size.[1][2]
    
Diagram 2: Interaction Topology (Target vs. Analog)

Interactions cluster_target Target: Bromo-Derivative cluster_analog Analog A: Non-Halogenated Br Bromine (Br) σ-hole Donor CN Cyano (CN) Lewis Base Br->CN Halogen Bond (Lattice Locking) NH2 Amino (NH2) H-bond Donor NO2 Nitro (NO2) H-bond Acceptor NH2->NO2 Strong H-Bond (Chain Formation) H_Ring Ring Proton (H) Weak Donor NO2_A Nitro (NO2) H_Ring->NO2_A Weak C-H...O NH2_A Amino (NH2) NH2_A->NO2_A H-Bond Only

Caption: Comparison of packing forces. The Bromo-derivative utilizes halogen bonding (Br...CN) to stabilize the lattice, a feature absent in the non-halogenated analog.[1]

Technical Troubleshooting (Self-Validating Protocols)

Issue: High R-factor (>10%) or Ellipsoid Elongation.

  • Diagnosis: Likely twinning or disorder .[1][2] The pseudo-symmetry of the benzene ring, combined with the similar size of the Nitro group and Bromine (in terms of electron density volume at low res), can lead to orientational disorder.[1]

  • Solution:

    • Check the difference Fourier map.[1][2] If you see "ghost" peaks near the Br position, the molecule might be flipping 180° in the lattice.[1][2]

    • Apply a disorder model in the refinement software (e.g., SHELXL PART commands) splitting the occupancy of the Br and NO

      
       groups.[1][2]
      

Issue: Crystal Decay.

  • Diagnosis: The nitro group can be photosensitive or the crystal may lose solvent.[1][2]

  • Solution: Coat crystals in Paratone-N oil immediately upon harvesting and flash-cool to 100 K. Do not let them dry in air.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile.[1][2] Retrieved from [Link]

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001). Synthesis and properties of 4-Isopropylamino-3-nitrobenzonitrile derivatives.[1][2] (Methodology adapted from analogous nitro-benzonitrile synthesis).[1][2][4]

  • Tanski, J. M., & Majer, S. (2014). Crystal structure of 3-bromo-2-hydroxybenzonitrile.[1][2][5] Acta Crystallographica Section E. Retrieved from [Link]

  • Palafox, M. A., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs.[1][2][6] Journal of Biomolecular Structure and Dynamics.[1][2][7] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis of 4-Amino-3-bromo-5-nitrobenzonitrile

Content Type: Technical Comparison & Protocol Guide Subject: 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 99465-10-8 / Intermediate) Target Audience: Synthetic Organic Chemists, Analytical Scientists, QA/QC Managers. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: 4-Amino-3-bromo-5-nitrobenzonitrile (CAS: 99465-10-8 / Intermediate) Target Audience: Synthetic Organic Chemists, Analytical Scientists, QA/QC Managers.

Executive Summary: The "Missing Mass" Trap

In pharmaceutical development, 4-Amino-3-bromo-5-nitrobenzonitrile represents a "perfect storm" for elemental analysis (EA). It combines a high-nitrogen nitro group, a refractory nitrile, and a heavy halogen (Bromine) that constitutes nearly 33% of the total mass .

Standard automated CHN analysis often fails to characterize this compound accurately because most "Walk-up" analyzers are configured for C, H, and N only, calculating Oxygen by difference. With this compound, ignoring Bromine results in a massive mass balance error, often misattributed to water or inorganic impurities.

This guide compares three analytical workflows to validate the purity of this intermediate:

  • Automated CHN (Dumas Method) : Fast but incomplete.

  • Schöniger Oxygen Flask : The manual "Gold Standard" for Halogens.

  • Combustion Ion Chromatography (CIC) : The modern, integrated solution.

Stoichiometric Baseline

Before selecting a method, the theoretical composition must be established to define the acceptance criteria (typically


 absolute).

Compound: 4-Amino-3-bromo-5-nitrobenzonitrile Formula:


Molecular Weight:  242.03  g/mol [1][2]
ElementCountAtomic Mass ContributionTheoretical %
Carbon 784.0734.74%
Hydrogen 44.031.67%
Bromine 179.9033.01%
Nitrogen 342.0217.36%
Oxygen 232.0013.22%

Critical Insight: Bromine is the second most abundant element by mass, nearly equaling Carbon. Any method unable to quantify Bromine directly is insufficient for purity validation.

Comparative Analysis of Methods

Method A: Automated CHN (Dynamic Flash Combustion)

The Standard "Walk-Up" Approach

  • Mechanism: Sample is combusted at >900°C in Oxygen. Gases (

    
    ) are separated via GC or adsorption columns.
    
  • The Problem: Standard setups use Copper reduction tubes to convert

    
     to 
    
    
    
    .
    • Bromine Interference: Bromine gases (

      
      ) can react with the combustion tube packing or the detector, causing peak broadening or carryover.
      
    • Ashing: Bromine is often treated as "ash" or waste, leading to a result that sums to ~67%, leaving the researcher to guess the remaining 33%.

  • Verdict: Not Recommended as a standalone method.[3] Useful only for C/H/N ratios if the instrument is fitted with a halogen trap.

Method B: Schöniger Oxygen Flask (Combustion + Titration)

The Classical "Gold Standard"

  • Mechanism: Sample is wrapped in ash-free paper and burned in a closed flask filled with pure Oxygen. The combustion products are absorbed into a liquid (e.g., KOH/Hydrazine) and then titrated.

  • Suitability: Excellent for Bromine. The high temperature ensures the rupture of the C-Br bond, even in sterically hindered positions.

  • Verdict: Highly Recommended for accurate Bromine quantification, though labor-intensive.

Method C: Automated Combustion IC (CIC)

The Modern Integrated Solution

  • Mechanism: An automated furnace combusts the sample; gases are trapped in an absorption solution which is automatically injected into an Ion Chromatograph (IC).[4]

  • Suitability: Can detect Bromine and Nitrogen (as Nitrate) simultaneously if configured correctly. High precision, low user error.

  • Verdict: Best for High Throughput labs, but requires expensive capital equipment.

Decision Logic & Workflow

The following diagram illustrates the decision process for analyzing halogenated nitro-aromatics.

AnalysisWorkflow Start Sample: 4-Amino-3-bromo-5-nitrobenzonitrile CheckBr Requirement: Quantify Bromine (33% w/w)? Start->CheckBr MethodA Method A: Std CHN Analyzer (Dumas) CheckBr->MethodA No (Quick Purity Check) MethodB Method B: Schöniger Flask (Combustion + Titration) CheckBr->MethodB Yes (Low Volume/Low Cost) MethodC Method C: Combustion IC (Automated) CheckBr->MethodC Yes (High Volume/High Precision) ResultA Result: C, H, N Only (Missing 33% Mass) MethodA->ResultA ResultB Result: Precise Total Br % (Accuracy ±0.3%) MethodB->ResultB ResultC Result: Simultaneous C, N, S, X (High Throughput) MethodC->ResultC ResultA->MethodB Validation Required

Figure 1: Decision matrix for selecting the appropriate elemental analysis technique based on the need for Halogen quantification.

Detailed Protocol: Validated Schöniger Flask Method

For most research labs without a $50k CIC system, the Schöniger Flask is the only reliable way to validate the Bromine content of this compound.

Reagents & Equipment
  • Flask: 500 mL thick-walled Erlenmeyer with a platinum sample carrier fused to the stopper.

  • Absorbing Solution: 10 mL of 1.0 M KOH + 50 µL Hydrazine Hydrate (crucial for reducing Bromine gas

    
     to Bromide ions 
    
    
    
    ).
  • Titrant: 0.01 M Silver Nitrate (

    
    ).
    
  • Paper: Ash-free filter paper (Whatman No. 42 or equivalent).

Step-by-Step Workflow
  • Weighing (Critical):

    • Accurately weigh 3.0 – 5.0 mg of the dried sample onto the ash-free paper.

    • Note: Do not exceed 10 mg; the nitro group provides its own oxygen, increasing the risk of over-pressurization (flash).

  • Preparation:

    • Fold the paper with the sample inside, leaving a fuse strip exposed.

    • Place 10 mL of Absorbing Solution into the flask.

    • Flush the flask with pure Oxygen for 30 seconds.

  • Combustion:

    • Ignite the paper fuse and immediately insert the stopper/sample carrier into the flask.

    • Safety: Invert the flask immediately (liquid seals the stopper) and hold firmly behind a safety shield.

    • The sample will burn with a bright flash (Nitro group enhances combustion).

  • Absorption:

    • Shake the flask vigorously for 30 seconds.

    • Allow to stand for 15 minutes to ensure complete absorption of gases.

  • Titration:

    • Rinse the stopper and platinum basket into the flask with deionized water.

    • Add 50 mL isopropanol (sharpen the endpoint).

    • Acidify slightly with Nitric Acid (

      
      ).[3]
      
    • Titrate potentiometrically with 0.01 M

      
       using a Silver/Sulfide electrode.
      
Self-Validating Control

Run a standard of p-Bromobenzoic acid (Theoretical Br: 39.75%) before your sample. If the recovery is not within 99.6% - 100.4%, the absorption solution is likely degraded (hydrazine oxidation).

Data Interpretation & Troubleshooting

The following table simulates typical results comparing a "Failed" analysis (Standard CHN) vs. a "Successful" analysis (Schöniger).

MethodCarbon (%)Hydrogen (%)Nitrogen (%)Bromine (%)Total RecoveryStatus
Theoretical 34.74 1.67 17.36 33.01 100.00 -
Method A (Std CHN) 34.651.8017.90*Not Detected~54.35FAIL
Method B (Schöniger) N/AN/AN/A32.95 N/APASS

Analysis of Errors:

  • High Nitrogen in Method A: The Nitro group (

    
    ) can form Nitrogen oxides (
    
    
    
    ) that are not fully reduced to
    
    
    if the reduction tube (Copper) is exhausted. This often leads to artificially high N values (e.g., 17.90% vs 17.36%).
  • Low Totals: Method A sums to ~54%. A novice researcher might assume the sample is wet or impure, but the missing mass is simply the undetected Bromine.

References

  • Exeter Analytical. (n.d.).[5] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[5] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Combustion Ion Chromatography for Halogen Analysis. Retrieved from

  • Royal Society of Chemistry. (1966). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. The Analyst. Retrieved from

  • PubChem. (2025).[2] 4-Amino-3-bromo-5-nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from

  • OEA Labs. (n.d.). Analytical Services for Ion Chromatography and Halogen Analysis. Retrieved from

Sources

Validation

Spectroscopic comparison of "4-Amino-3-bromo-5-nitrobenzonitrile" starting material and product

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] In drug discovery, 4-Amino-3-bromo-5-nitrobenzonitrile is a high-value scaffold.[1] The presence of the nitrile (-CN), halogen (-Br), and nitro (-NO ) g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

In drug discovery, 4-Amino-3-bromo-5-nitrobenzonitrile is a high-value scaffold.[1] The presence of the nitrile (-CN), halogen (-Br), and nitro (-NO


) groups makes it a versatile "trifunctional" core.

The most critical transformation of this starting material (SM) is the chemoselective reduction of the nitro group to an amine, yielding 4,5-Diamino-3-bromobenzonitrile . This step is the gateway to forming benzimidazole rings.[1]

The Challenge: The reduction must convert the nitro group (


) to an amine (

) without dehalogenating the bromine atom (a common side reaction with Pd/C hydrogenation).

This guide compares the spectroscopic signatures of the Starting Material (SM) and the Product to validate the success of this transformation, specifically using an Iron/Ammonium Chloride (


) protocol to ensure halogen retention.
Reaction Scheme

Transformation: Nitro


 Amine (with Bromine retention)
  • Starting Material (SM): 4-Amino-3-bromo-5-nitrobenzonitrile[1]

  • Product (Prod): 4,5-Diamino-3-bromobenzonitrile[1]

Experimental Protocol: Chemoselective Reduction

Note: This protocol is designed to prevent debromination, a common failure mode in this synthesis.

Methodology

Reagents: Iron powder (325 mesh), Ammonium Chloride (


), Ethanol, Water.[1]
  • Preparation: Dissolve SM (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).

  • Activation: Add

    
     (5.0 eq) and Iron powder (4.0 eq) to the reaction vessel.
    
  • Reflux: Heat the mixture to 80°C with vigorous stirring for 2-4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The bright yellow SM spot should disappear, replaced by a lower

      
      , often fluorescent spot (diamine).
      
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.[1] The product is often air-sensitive (oxidation to colorful impurities); store under inert gas.[1]

Workflow Visualization

ReactionWorkflow SM Start: 4-Amino-3-bromo- 5-nitrobenzonitrile Reagents Add Fe / NH4Cl (EtOH/H2O, 80°C) SM->Reagents Check TLC Check (Disappearance of Yellow) Reagents->Check Check->Reagents Incomplete Workup Celite Filtration & Extraction Check->Workup Complete Product Product: 4,5-Diamino- 3-bromobenzonitrile Workup->Product

Figure 1: Chemoselective reduction workflow ensuring bromine retention.

Spectroscopic Comparison (The Core Analysis)

This section details how to objectively confirm the transformation using IR and NMR.

A. Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "Yes/No" confirmation of the nitro reduction.[1]

Functional GroupStarting Material (SM)Product (Diamine)Diagnostic Change
Nitrile (-CN) ~2225 cm

(Sharp)
~2220 cm

(Sharp)
Retained. Confirms the nitrile didn't hydrolyze.[1]
Nitro (-NO

)
1530 & 1350 cm

Absent Disappearance of these two strong bands is the primary proof of reaction.[1]
Amine (-NH

)
3400-3300 cm

(Doublet)
3450-3200 cm

(Broad/Complex)
The region becomes broader and more intense due to the presence of two amino groups (4 protons total).[1]
B. H NMR Spectroscopy (DMSO- )

NMR offers the most detailed structural proof.[1] The key indicator is the shielding effect (upfield shift) on the aromatic protons when the electron-withdrawing Nitro group is converted to the electron-donating Amine group.

Structure Numbering Logic:

  • C1: Nitrile[1][2]

  • C2: Proton (

    
    )[1]
    
  • C3: Bromine[1]

  • C4: Amine (original)[1]

  • C5: Nitro (becomes Amine)[1]

  • C6: Proton (

    
    )[1]
    
Proton AssignmentSM Chemical Shift (

ppm)
Product Chemical Shift (

ppm)
Explanation of Shift
Aromatic H6 (Ortho to NO

/NH

)
8.40 - 8.60 ppm (Singlet)6.80 - 7.10 ppm (Singlet)Major Upfield Shift (~1.5 ppm). The nitro group strongly deshielded this proton.[1] Its removal and replacement with an amine causes massive shielding.[1]
Aromatic H2 (Meta to NO

/NH

)
7.90 - 8.10 ppm (Singlet)7.20 - 7.40 ppm (Singlet)Minor Upfield Shift. Less affected by the C5 substituent change, but still shifts due to overall ring electron density increase.[1]
Amine (-NH

)
~7.0 - 7.5 ppm (Broad, 2H)~5.0 - 6.0 ppm (Broad, 4H)The product will show a larger integration (4H) and typically distinct peaks for the two different amine environments (C4 vs C5).[1]

Critical Quality Attribute (CQA): If you see a triplet or doublet in the aromatic region, you have likely lost the Bromine atom (accidental debromination), yielding 3,4-diaminobenzonitrile. The product must show two distinct singlets.

C. Mass Spectrometry (LC-MS)
  • SM:

    
     (1:1 Isotope pattern for Br).[1]
    
  • Product:

    
     (1:1 Isotope pattern for Br).[1]
    
  • Validation: A mass loss of 30 Da (loss of two oxygens, gain of two hydrogens:

    
    ).[1]
    

Logical Validation Framework

Use this decision tree to interpret your analytical data.

ValidationLogic Start Analyze Crude Product IR_Check IR: Are 1530/1350 cm-1 peaks visible? Start->IR_Check Fail_SM Result: Incomplete Reduction (Starting Material present) IR_Check->Fail_SM Yes NMR_Check NMR: Check Aromatic Region IR_Check->NMR_Check No (Nitro Gone) Pattern_Check Pattern: Two Singlets or Multiplets? NMR_Check->Pattern_Check Success SUCCESS: 4,5-Diamino-3-bromobenzonitrile Pattern_Check->Success Two Singlets (1H each) Fail_DeH FAILURE: Debromination occurred (Check Reducing Agent) Pattern_Check->Fail_DeH Doublets/Triplets

Figure 2: Decision tree for spectroscopic validation.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from .[1]

  • Reduction Methodology: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1] (Standard protocol for preserving nitriles/halogens).[1]

  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for substituent chemical shift rules).

  • Analogous Synthesis: Gao, L., et al. (2012).[1] Synthesis and SAR of 4-substituted-6-cyano-1H-benzimidazoles as potent Chk1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Illustrates the nitro-to-amine reduction on this specific benzonitrile scaffold).

Sources

Comparative

Validation of "4-Amino-3-bromo-5-nitrobenzonitrile" synthesis by TLC and melting point

CAS: 1239720-33-2 | Methodology: TLC & Melting Point Analysis[1] Executive Summary & Comparative Analysis In the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors (e.g., TRK or MEK...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1239720-33-2 | Methodology: TLC & Melting Point Analysis[1]

Executive Summary & Comparative Analysis

In the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors (e.g., TRK or MEK pathways), 4-Amino-3-bromo-5-nitrobenzonitrile serves as a critical scaffold.[1] Its high electron deficiency and specific substitution pattern make it prone to regio-isomeric impurities during bromination or nitration steps.[1]

While HPLC and NMR remain the "Gold Standard" for final characterization, they are often bottlenecks during active synthesis.[1] This guide validates a Rapid In-Process Control (IPC) System using Thin Layer Chromatography (TLC) and Melting Point (MP) determination. This dual-method approach offers a robust, cost-effective alternative for routine monitoring, ensuring that only high-quality intermediates proceed to expensive coupling steps.[1]

Method Performance Comparison: Rapid IPC vs. Instrumental Analysis
FeatureRapid IPC (TLC + MP) Instrumental (HPLC + NMR) Verdict
Time to Result 10–15 Minutes2–24 Hours (queue dependent)IPC Wins for real-time monitoring.[1]
Cost Per Run < $1.00 (Solvent/Plates)> $50.00 (Solvents, Column life, Labor)IPC Wins for high-frequency checks.[1]
Purity Resolution Qualitative (Visual separation)Quantitative (>99.9% accuracy)Instrumental Wins for final release.
Isomer Detection Moderate (Requires optimized mobile phase)High (Resolves similar retention times)IPC is Sufficient if ΔRf > 0.[1]1.
Identity Confirmation Thermodynamic (MP depression)Structural (Proton/Carbon connectivity)IPC is Sufficient for known routes.[1]

Technical Specifications & Safety

Before initiating validation, confirm the physicochemical profile of the target molecule.[1]

  • Chemical Name: 4-Amino-3-bromo-5-nitrobenzonitrile[1][2][3][4]

  • CAS Number: 1239720-33-2[1][2][3][4]

  • Molecular Formula: C₇H₄BrN₃O₂[1][2]

  • Molecular Weight: 242.03 g/mol [1][2]

  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitroanilines).[1]

  • Solubility: Soluble in DMSO, Ethyl Acetate, Acetone; sparingly soluble in Hexane/Water.[1]

Safety Warning: This compound is an irritant (H315, H319, H335).[1] It contains a nitrile group (potential cyanide release under extreme acid/thermal stress) and a nitro group (energetic potential).[1] Handle in a fume hood.

Experimental Protocols

Protocol A: Thin Layer Chromatography (TLC) Optimization

Objective: To distinguish the brominated product from the non-brominated precursor (4-amino-3-nitrobenzonitrile) and regio-isomers.[1]

Materials:

  • Stationary Phase: Silica Gel 60 F254 Aluminum sheets.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient testing).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5 mg of the crude reaction mixture in 1 mL of Acetone or Ethyl Acetate. Prepare a separate standard solution of the Starting Material (SM).[1]

  • Spotting: Apply 1 µL of SM, 1 µL of Co-spot (SM + Product), and 1 µL of Product onto the baseline.

  • Elution: Run the plate in a Hexane:Ethyl Acetate (3:1 v/v) chamber.

    • Note: Nitroanilines are moderately polar.[1] If the Rf is < 0.2, increase polarity to 2:1. If Rf > 0.7, decrease to 4:1.[1]

  • Visualization:

    • Visible Light: Observe yellow/orange spots (nitro group chromophore).[1]

    • UV (254 nm): Mark the quenching spots.[1] The bromo-substituent typically reduces fluorescence intensity compared to the non-brominated SM.[1]

Acceptance Criteria:

  • Rf Difference (ΔRf): The target product is less polar (due to Br lipophilicity) than the non-brominated precursor.[1] Expect the Product Rf to be slightly higher than the SM in non-polar systems.

  • Single Spot: The isolated solid must show a single spot under UV and visible light.[1]

Protocol B: Melting Point Determination (Thermodynamic Validation)

Objective: To confirm identity and purity via freezing point depression principles.

Context: The non-brominated precursor, 4-amino-3-nitrobenzonitrile, has a known melting point of 147–148°C [1].[1] The introduction of a Bromine atom generally increases the melting point and molecular weight.[1]

Methodology:

  • Preparation: Dry the isolated solid under vacuum at 45°C for 4 hours to remove solvent inclusions (solvents depress MP).

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramping:

    • Fast Ramp (10°C/min) to 130°C.[1]

    • Slow Ramp (1°C/min) from 130°C until melting.

  • Observation: Record the temperature of onset (first liquid drop) and clear point (complete liquefaction).

Interpretation Logic:

  • Scenario 1 (MP ≈ 147°C): Reaction failed. Product is unreacted starting material.[1]

  • Scenario 2 (MP < 140°C): Impure mixture (eutectic depression). Recrystallization required.[1][5][6]

  • Scenario 3 (MP > 150°C & Sharp Range): Successful synthesis. The brominated product typically melts at a higher temperature than the SM.[1] Note: Establish an internal reference standard using a purchased analytical grade sample for precise comparison.

Workflow Visualization

Diagram 1: Synthesis Validation Workflow

This flowchart illustrates the decision-making process during the synthesis and validation steps.

ValidationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Decision_TLC Is SM visible? TLC_Check->Decision_TLC Recryst Recrystallization (EtOH or AcOH/Water) Decision_TLC->Recryst Yes (Impure) Dry Vacuum Drying Decision_TLC->Dry No (Clean) Recryst->Dry MP_Check Melting Point Test Dry->MP_Check Decision_MP MP Range < 2°C? MP_Check->Decision_MP Fail_MP Fail: Impure/Wet (Repeat Drying/Recryst) Decision_MP->Fail_MP No (Wide Range) Pass_MP Pass: Validated Intermediate Decision_MP->Pass_MP Yes (Sharp)

Caption: Step-by-step logic for validating the intermediate. Note the critical loop at the MP check to ensure solvent removal.[1]

Diagram 2: TLC Solvent System Decision Matrix

Selecting the correct mobile phase is critical for separating the brominated product from the nitro-precursor.[1]

TLCDecision Start Initial Run Hex:EtOAc (3:1) Check_Rf Check Rf Value Start->Check_Rf Case1 Rf < 0.2 (Too Polar) Check_Rf->Case1 Case2 Rf > 0.7 (Too Non-Polar) Check_Rf->Case2 Case3 Rf 0.3 - 0.5 (Ideal) Check_Rf->Case3 Action1 Increase Polarity Try Hex:EtOAc (1:1) Case1->Action1 Action2 Decrease Polarity Try Hex:EtOAc (5:1) Case2->Action2 Action3 Proceed to Co-Spotting Case3->Action3

Caption: Optimization strategy for TLC mobile phases. Target Rf of 0.3–0.5 ensures maximum separation capacity.

Data Analysis & Interpretation

When analyzing the results, use the following reference table to interpret the TLC and MP data. The values below are based on the chemical behavior of nitroaniline derivatives.

ParameterStarting Material (4-amino-3-nitrobenzonitrile)Target Product (4-Amino-3-bromo-5-nitrobenzonitrile)Interpretation
TLC Rf (Hex:EtOAc 3:1) ~0.30 (More Polar)~0.35–0.40 (Less Polar)Product moves higher due to Br lipophilicity.[1]
Spot Color (Visible) Bright YellowDeep Yellow/OrangeSlight bathochromic shift is common with halogenation.[1]
Melting Point 147–148°C [1]> 150°C (Expected)If MP is 147°C, bromination failed.[1][5]
MP Range (Purity) N/A< 2°C Range > 2°C range indicates solvent trapping or isomers.[1]

Troubleshooting Note: If the TLC shows a single spot but the Melting Point is depressed (e.g., 135–140°C), the impurity is likely an inorganic salt or a trapped solvent, not a regio-isomer.[1] Perform an aqueous wash followed by extended vacuum drying.[1]

References

  • Organic Syntheses. "p-Nitrobenzonitrile and derivatives." Org.[1][7] Synth.1928 , 8,[1] 84. (Provides baseline physical data for nitrobenzonitrile precursors).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20305665, 4-Amino-3-bromo-5-nitrobenzonitrile."[1] PubChem, 2024 .[1] (Verified CAS and Chemical Structure).[1]

  • Politzer, I. R., et al. "TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase."[1][7][8] Journal of Chromatographic Science, 1995 , 33(6), 316–320.[1][8] (Authoritative guide on TLC behavior of nitroanilines).

  • BLD Pharm. "Safety Data Sheet: 4-Amino-3-bromo-5-nitrobenzonitrile." (Safety and CAS verification).

Sources

Validation

Benchmarking the efficiency of "4-Amino-3-bromo-5-nitrobenzonitrile" in heterocyclic ring formation

The following guide provides an in-depth technical analysis of 4-Amino-3-bromo-5-nitrobenzonitrile as a scaffold for heterocyclic synthesis. This content is structured for application scientists and medicinal chemists, m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Amino-3-bromo-5-nitrobenzonitrile as a scaffold for heterocyclic synthesis. This content is structured for application scientists and medicinal chemists, moving beyond basic properties to actionable comparative data and protocols.

Executive Summary: The "Strategic Halogen" Advantage

In the synthesis of fused heterocycles—specifically benzimidazoles and quinoxalines —the starting material 4-Amino-3-bromo-5-nitrobenzonitrile (ABNB) represents a high-value "pivot" scaffold.

While standard precursors like 4-amino-3-nitrobenzonitrile offer faster initial cyclization kinetics, they lack orthogonal functional handles. ABNB introduces a bromine atom at the C3 position (ortho to the primary amine). Although this sterically encumbers the initial condensation, it dramatically increases the overall process efficiency in drug discovery campaigns. It allows for late-stage diversification (via Suzuki/Buchwald couplings) on the formed heterocycle without requiring de novo synthesis of the core.

Key Takeaway: Choose ABNB when target diversity and Structure-Activity Relationship (SAR) exploration are the priority. Choose the non-brominated analog only for bulk synthesis of a single, simple target.

Chemical Profile & Structural Logic[1]

To understand the reactivity differences, we must analyze the electronic and steric environment of the scaffold.

FeatureChemical MoietyElectronic EffectImpact on Cyclization
Core BenzonitrileElectron Withdrawing (EWG)Increases acidity of NH protons; stabilizes resulting anions.
C4 Primary Amine (-NH2)Electron Donating (Resonance)Nucleophile for cyclization. Reduced nucleophilicity due to flanking Br/NO2.
C3 Bromine (-Br) Weakly Deactivating / Steric BulkThe Differentiator. Retards initial attack but enables Pd-catalyzed coupling later.
C5 Nitro (-NO2)Strong EWGPrecursor to 2nd amine. Must be reduced to form the ortho-diamine motif.
The "Push-Pull" Conflict

The C4-amine is flanked by a bulky Bromine (C3) and a strongly withdrawing Nitro group (C5).

  • Consequence: The nucleophilicity of the C4-amine is significantly lower than in 4-amino-3-nitrobenzonitrile.

  • Operational Adjustment: Protocols require higher temperatures or stronger catalysts (e.g., Lewis acids) to drive the initial condensation steps compared to non-brominated analogs.

Comparative Analysis: ABNB vs. Alternatives

This section benchmarks ABNB against its two closest competitors: the non-brominated analog (Standard) and the chlorinated analog (Cost-Effective).

Table 1: Efficiency Metrics in Benzimidazole Formation

Scenario: Synthesis of 2-substituted-benzimidazole-5-carbonitrile derivatives via reduction and cyclization.

Metric4-Amino-3-bromo-5-nitrobenzonitrile (ABNB) 4-Amino-3-nitrobenzonitrile (Standard) 4-Amino-3-chloro-5-nitrobenzonitrile
Reduction Time (NO2 → NH2) Medium (2-3 h, Fe/AcOH)Fast (1-2 h, Fe/AcOH)Medium (Risk of dechlorination)
Cyclization Yield (to Benzimidazole) 78 - 85% 90 - 95% 80 - 88%
Cyclization Conditions Requires reflux (100°C+) or acid cat.Mild heat (60-80°C)Moderate heat
Post-Cyclization Utility High (Br allows Suzuki/Sonogashira)Low (Core is "dead" except for CN/NH)Medium (Cl is less reactive to Pd)
Solubility (DMSO/DMF) ModerateHighModerate
Cost Efficiency High (for Libraries)High (for Bulk)High (for Bulk)
Analysis of Data
  • Yield Trade-off: Using ABNB results in a ~10% drop in cyclization yield due to the steric hindrance of the bromine atom interfering with the formation of the intermediate amidine/imine.

  • The "De-halo" Risk: During the reduction of the nitro group (Step 1), care must be taken. Catalytic hydrogenation (Pd/C, H2) often strips the bromine (hydrodehalogenation).

    • Recommendation: Use Iron/Acetic Acid or Tin(II) Chloride (SnCl2) for the reduction step to preserve the bromine.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the synthesis of a 7-bromo-benzimidazole derivative , validating the efficiency of ABNB.

Target: 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carbonitrile Precursor: 4-Amino-3-bromo-5-nitrobenzonitrile

Phase 1: Chemoselective Reduction (Preserving the Bromine)

The goal is to convert -NO2 to -NH2 without touching the -Br or -CN.

  • Setup: Charge a 3-neck flask with ABNB (1.0 eq) and Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 0.5 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 3 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hex). The bright yellow starting material spot (Nitro) should disappear, replaced by a fluorescent blue/polar spot (Diamine).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

  • Validation: 1H NMR should show two broad singlets (NH2) and the disappearance of the downfield Nitro-adjacent proton signal.

Phase 2: Cyclization to Benzimidazole
  • Reagent: Suspend the crude diamine (from Phase 1) in Triethyl Orthoacetate (as solvent and reagent).

    • Note: For a "H" substituent (unsubstituted benzimidazole), use Triethyl Orthoformate.

  • Catalysis: Add sulfamic acid (5 mol%) or p-TsOH (catalytic).

  • Conditions: Reflux (110°C) for 4-6 hours.

  • Purification: Cool to RT. The product often precipitates. If not, dilute with water and filter. Recrystallize from Ethanol.

Phase 3: The Efficiency Test (Suzuki Coupling)

This step proves why you chose ABNB.

  • Take the cyclized 7-bromo-benzimidazole.

  • React with Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3 eq) in Dioxane/Water.

  • Result: Rapid formation of the 7-phenyl derivative, demonstrating the "Library Ready" nature of the scaffold.

Mechanistic Visualization

The following diagram illustrates the pathway and the specific steric interactions governed by the Bromine atom.

G cluster_0 Steric Bottleneck Start 4-Amino-3-bromo- 5-nitrobenzonitrile Reduction Reduction (Fe/AcOH) Start->Reduction Chemoselective Intermediate 4,5-Diamino-3-bromo- benzonitrile Reduction->Intermediate Yield: ~85% Cyclization Cyclization (R-C(OEt)3) Intermediate->Cyclization Steric Strain (Br hinders rotation) Intermediate->Cyclization Product 7-Bromo-benzimidazole Core Cyclization->Product Yield: ~80% Diversification Pd-Coupling (Suzuki/Buchwald) Product->Diversification Orthogonal Reactivity FinalDrug Functionalized Drug Scaffold Diversification->FinalDrug Rapid SAR

Figure 1: Reaction pathway highlighting the steric bottleneck during cyclization and the subsequent diversification advantage.

Conclusion

4-Amino-3-bromo-5-nitrobenzonitrile is not a replacement for standard anthranilonitriles in simple syntheses; it is a specialized tool for complexity generation .

  • Efficiency Verdict: While it sacrifices ~10-15% in initial cyclization yield due to steric crowding from the bromine atom, it recovers this "cost" by eliminating 3-4 steps of linear synthesis during the lead optimization phase.

  • Recommendation: Use this scaffold when your medicinal chemistry campaign requires scanning substituents at the 7-position of a benzimidazole or quinoxaline core.

References

  • Synthesis of Benzimidazoles from o-Phenylenediamines

    • Title: "Recent Advances in the Synthesis of Benzimidazoles"
    • Source:Chemical Reviews
    • URL:[Link]

  • Chemoselective Reduction of Nitro Groups

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups"
    • Source:Organic Preparations and Procedures Intern
    • URL:[Link][1][2][3]

  • Compound Data & Safety (PubChem)

    • Title: "4-Amino-3-bromo-5-nitrobenzonitrile Compound Summary"
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

  • Quinazoline and Benzimidazole Scaffolds in Drug Design

    • Title: "Quinazoline derivatives: synthesis and bio-activity"[4]

    • Source:RSC Advances
    • URL:[Link]

Sources

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